TI-Jip
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H104N20O14/c1-32(2)28-41(51(87)74-40(49(65)85)30-36-16-8-7-9-17-36)75-53(89)43(31-46(64)84)76-52(88)42(29-33(3)4)77-56(92)47(34(5)82)79-57(93)48(35(6)83)78-55(91)45-22-15-27-81(45)59(95)39(20-13-25-71-61(68)69)73-50(86)38(19-10-11-23-62)72-54(90)44-21-14-26-80(44)58(94)37(63)18-12-24-70-60(66)67/h7-9,16-17,32-35,37-45,47-48,82-83H,10-15,18-31,62-63H2,1-6H3,(H2,64,84)(H2,65,85)(H,72,90)(H,73,86)(H,74,87)(H,75,89)(H,76,88)(H,77,92)(H,78,91)(H,79,93)(H4,66,67,70)(H4,68,69,71)/t34-,35-,37+,38+,39+,40+,41+,42+,43+,44+,45+,47+,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQKOFMNXWAKES-QHYOMBHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H104N20O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1341.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of TI-JIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
TI-JIP, also known as pepJIP1, is a peptide-based inhibitor of the c-Jun N-terminal kinases (JNK), a family of serine/threonine protein kinases involved in a multitude of cellular processes including stress responses, apoptosis, and inflammation.[1][2] Derived from the JNK-interacting protein-1 (JIP-1), a scaffold protein that modulates the JNK signaling pathway, this compound has emerged as a valuable tool for dissecting JNK function and as a potential therapeutic agent.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, quantitative inhibitory properties, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a direct inhibitor of JNK activity.[3] Its mechanism is primarily one of competitive inhibition with respect to JNK substrates, such as c-Jun, and exhibits a mixed or non-competitive inhibition pattern with respect to ATP. This indicates that this compound binds to the substrate-docking site on the JNK enzyme, thereby preventing the phosphorylation of its downstream targets.
The peptide sequence of this compound corresponds to amino acid residues 153-163 of the JNK-binding domain (JBD) of JIP-1, with the sequence Arg-Pro-Lys-Arg-Pro-Thr-Thr-Leu-Asn-Leu-Phe-NH2 (RPKRPTTLNLF-NH2). The C-terminal amidation is a modification often introduced to increase peptide stability.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound and related peptides has been quantified through various biochemical assays. The following table summarizes key quantitative data.
| Parameter | Value | Method | Target | Substrate | Reference |
| Ki | 0.39 ± 0.08 µM | In vitro kinase assay | JNK | c-Jun | |
| IC50 (for a cell-permeable JIP-1 derived peptide) | ~ 1 µM | In-cell assay | JNK | c-Jun | |
| Kd (for JIP-1 D-motif peptide) | 217 nM | Isothermal Titration Calorimetry | JNK1 | - |
Signaling Pathway and Experimental Workflow
The JNK signaling pathway is a three-tiered kinase cascade, and this compound acts at the final stage by inhibiting the JNK enzyme. The following diagrams illustrate the signaling pathway and a typical experimental workflow to assess this compound's inhibitory activity.
Experimental Protocols
In Vitro JNK Kinase Assay for this compound Inhibition
This protocol is adapted from methodologies described in the literature for assessing JNK inhibition by peptide inhibitors.
1. Reagents and Materials:
-
Purified, active JNK1, JNK2, or JNK3 enzyme.
-
JNK substrate: e.g., GST-c-Jun (1-79) or ATF2.
-
This compound peptide, dissolved in an appropriate buffer (e.g., water or DMSO).
-
Kinase assay buffer: 25 mM HEPES (pH 7.4), 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM dithiothreitol (DTT), and 0.1 mM sodium orthovanadate.
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
ATP solution (10 mM).
-
4x SDS-PAGE sample buffer.
-
SDS-polyacrylamide gels.
-
Phosphorimager or autoradiography film.
2. Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the JNK enzyme (e.g., 5-10 ng), and the JNK substrate (e.g., 1-2 µg).
-
Add varying concentrations of the this compound peptide to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixtures for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 50-100 µM.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Terminate the reaction by adding 4x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km for the substrate is known.
Co-Immunoprecipitation (Co-IP) to Demonstrate JNK-JIP Interaction
This protocol outlines the general steps to show the interaction between JNK and its scaffolding protein JIP-1, the basis for this compound's inhibitory action.
1. Reagents and Materials:
-
Cell line expressing endogenous or overexpressed JNK and JIP-1.
-
Co-IP Lysis/Wash Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors.
-
Antibody against JNK or JIP-1 for immunoprecipitation.
-
Control IgG antibody (from the same species as the IP antibody).
-
Protein A/G magnetic beads or agarose beads.
-
Antibodies against JNK and JIP-1 for Western blotting.
-
SDS-PAGE and Western blotting reagents.
2. Procedure:
-
Lyse the cells in Co-IP lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with control IgG and protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (anti-JNK or anthis compound-1) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both JNK and JIP-1 to confirm their interaction.
Conclusion
This compound is a potent and specific inhibitor of JNK, acting through a competitive mechanism with respect to the substrate. Its well-defined mechanism of action and the availability of quantitative inhibitory data make it an invaluable research tool. The experimental protocols detailed herein provide a framework for the further investigation and application of this compound and other JNK inhibitors in various research and drug development contexts.
References
- 1. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical features and the mechanism of inhibition of a kinase interaction motif-based peptide inhibitor of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the critical features of a small peptide inhibitor of JNK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the TI-Jip Peptide: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinases (JNKs) are key mediators of cellular stress responses, and their dysregulation is implicated in a multitude of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. The TI-Jip peptide, a conserved 11-amino acid sequence derived from the JNK-interacting protein-1 (JIP-1), has emerged as a potent and specific inhibitor of the JNK signaling cascade. This technical guide provides a comprehensive overview of the this compound peptide, detailing its sequence, structural characteristics, mechanism of action, and the experimental protocols utilized in its study. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important research tool and potential therapeutic lead.
This compound Peptide: Core Properties
The this compound peptide is a synthetic undecapeptide that functions as an inhibitor of the c-Jun N-terminal kinases (JNKs).[1][2] It is derived from the JNK-binding domain of the scaffold protein JNK-interacting protein-1 (JIP-1).[2]
Sequence and Structure
The amino acid sequence of the this compound peptide is Arg-Pro-Lys-Arg-Pro-Thr-Thr-Leu-Asn-Leu-Phe-NH2 (RPKRPTTLNLF-NH2). The C-terminus is amidated to enhance stability. The structure of this compound in complex with JNK1 reveals that the peptide binds to a docking site on the kinase, distinct from the ATP-binding pocket.[3] This interaction is mediated by a combination of hydrophobic and electrostatic interactions.[3]
Quantitative Data
The inhibitory activity of the this compound peptide and its derivatives has been quantified in various studies. The following tables summarize the key quantitative metrics.
| Parameter | Value | JNK Isoform(s) | Substrate | Reference |
| Inhibition Constant (Ki) | 0.39 ± 0.08 µM | Not specified | c-Jun | |
| Dissociation Constant (Kd) | 0.42 µM | JNK1 | - |
Note: Specific IC50 values for the this compound peptide against individual JNK1, JNK2, and JNK3 isoforms are not consistently reported in the reviewed literature. However, related JIP-derived peptides have shown varying degrees of selectivity.
Mechanism of Action
This compound inhibits JNK activity through a substrate-competitive mechanism . It binds to the JNK docking domain (D-domain), the same site used by JNK substrates like c-Jun, thereby preventing the phosphorylation of these downstream targets. This mode of inhibition confers specificity for JNK over other MAP kinases such as ERK and p38.
Signaling Pathway
The JNK signaling pathway is a multi-tiered kinase cascade activated by various stress stimuli. The following diagram illustrates the canonical JNK signaling pathway and the inhibitory action of the this compound peptide.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound peptide.
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of this compound (RPKRPTTLNLF-NH2) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow Diagram:
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove excess piperidine.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HBTU, and DIPEA in DMF and add to the resin. Allow the coupling reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
In Vitro JNK Kinase Assay (Non-Radioactive)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory effect of this compound on JNK1 activity.
Workflow Diagram:
Materials:
-
Recombinant human JNK1
-
ATF2 (substrate)
-
ATP
-
This compound peptide
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
TR-FRET detection reagents (e.g., LanthaScreen™)
-
384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound peptide in assay buffer. Prepare a master mix containing JNK1, ATF2, and ATP in assay buffer.
-
Reaction Setup: Add the this compound peptide dilutions to the wells of a 384-well plate. Add the JNK1/ATF2/ATP master mix to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour.
-
Detection: Add the TR-FRET detection reagents (e.g., a terbium-labeled anti-phospho-ATF2 antibody and EDTA to stop the reaction) to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for antibody binding.
-
Signal Measurement: Measure the TR-FRET signal at the appropriate emission wavelengths using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based JNK Phosphorylation Assay (Western Blot)
This protocol details the use of a cell-permeable version of this compound (TAT-JIP) to inhibit JNK phosphorylation in cultured cells, followed by analysis using Western blotting.
Materials:
-
Cultured cells (e.g., HeLa or HEK293)
-
Cell culture medium
-
JNK activator (e.g., Anisomycin or UV radiation)
-
TAT-JIP peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with varying concentrations of TAT-JIP for 1-2 hours. Stimulate the cells with a JNK activator for the appropriate time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an anti-total-JNK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and determine the effect of TAT-JIP on JNK phosphorylation.
Conclusion
The this compound peptide is a valuable tool for studying the JNK signaling pathway and holds promise as a scaffold for the development of novel therapeutics. Its well-defined sequence, structure, and mechanism of action, coupled with established experimental protocols for its synthesis and characterization, make it an accessible and powerful reagent for researchers in both academic and industrial settings. Further investigation into the isoform selectivity of this compound and its in vivo efficacy will be crucial for its translation into clinical applications.
References
- 1. The critical features and the mechanism of inhibition of a kinase interaction motif-based peptide inhibitor of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the critical features of a small peptide inhibitor of JNK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of JNK-Interacting Protein-1 (JIP1) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNK-Interacting Protein-1 (JIP1), also known as MAPK8IP1, is a crucial scaffold protein that plays a pivotal role in orchestrating the c-Jun N-terminal kinase (JNK) signaling pathway, a key cascade involved in cellular responses to stress, apoptosis, neuronal function, and metabolic regulation. This technical guide provides an in-depth exploration of the core functions of JIP1, detailing its mechanism of action as a molecular scaffold, its intricate involvement in various signaling cascades, and its implications in pathological conditions such as neurodegenerative diseases and metabolic disorders. We present a synthesis of quantitative data from key studies, detailed experimental methodologies for investigating JIP1 function, and visual representations of the associated signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Function of JIP1 as a Scaffold Protein in the JNK Pathway
JIP1 functions as a molecular scaffold, bringing together components of the JNK signaling module to ensure the specificity and efficiency of signal transduction.[1][2][3] This signaling cascade typically consists of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[4] JIP1 specifically facilitates the mixed-lineage kinase (MLK) → MAP kinase kinase 7 (MKK7) → JNK pathway.[3] By tethering these kinases in close proximity, JIP1 enhances the rate of their sequential phosphorylation and activation in response to stimuli like cellular stress.
The domain architecture of JIP1 is critical to its scaffolding function. It contains a JNK-binding domain (JBD), an Src homology 3 (SH3) domain, and a phosphotyrosine-binding (PTB) domain, which mediate its interactions with various signaling proteins.
JIP1 in Stress-Induced Signaling and Apoptosis
The JNK pathway is strongly activated by environmental stressors, and JIP1 is a critical component in mediating this response. In neurons, exposure to excitotoxic stress or anoxia leads to the accumulation of JIP1 in the soma, along with activated JNK and its downstream target, phosphorylated c-Jun. Disruption of the Jip1 gene in mice has been shown to prevent JNK activation in response to these stressors.
JIP1's role in apoptosis is complex and can be context-dependent. Under certain stress conditions, downregulation of JIP1 expression can render neurons more susceptible to apoptosis. Conversely, overexpression of JIP1 has been shown to decrease the nuclear translocation of activated JNK and reduce c-Jun phosphorylation, resulting in a significant reduction in cell death. Studies in neuroblastoma cells have demonstrated that various stresses, including hypoxia, ischemia, and UV irradiation, can lead to a rapid reduction in JIP1 expression, which is associated with increased JNK activation and apoptosis. Furthermore, JIP1 itself is a target for caspases during apoptosis. Cleavage of JIP1 by caspase-3 leads to the disassembly of the JIP1/JNK complex, which is correlated with the inactivation of JNK during the execution phase of apoptosis.
JIP1 in Neuronal Signaling and Neurodegenerative Diseases
JIP1 is highly expressed in the brain and plays a significant role in neuronal function. It is involved in the regulation of synaptic plasticity and spatial memory. Studies using a mouse model with a point mutation in JIP1 that blocks JNK activation have shown that JIP1-mediated JNK activation negatively regulates the threshold for the induction of long-term potentiation (LTP).
JIP1 has also been implicated in the pathogenesis of Alzheimer's disease (AD). It interacts with the amyloid precursor protein (APP), a key molecule in AD pathology. The intracellular domain of APP (AICD) binds to JIP1, and this interaction is thought to mediate some of the pathological features of AD. In a transgenic mouse model overexpressing AICD, the absence of JIP1 resulted in decreased levels of hyperphosphorylated tau and activated JNK, protection from synaptic loss, and improved performance in behavioral tests. Furthermore, JIP1 is subject to hyperphosphorylation in conditions associated with AD, which may modulate its signaling functions.
JIP1 as a Regulator of Axonal Transport
Beyond its role in signal transduction, JIP1 functions as an adaptor protein for the molecular motor kinesin-1, which is essential for the anterograde transport of cargo along microtubules in axons. JIP1 links kinesin-1 to various cargoes, including APP.
The interaction between JIP1 and kinesin-1 is a critical regulatory point for intracellular transport. JIP1 binds to both the kinesin light chain (KLC) and the kinesin heavy chain (KHC), and this interaction can relieve the autoinhibition of KHC, thereby activating its motor function. The directionality of APP transport is regulated by the phosphorylation of JIP1. Specifically, phosphorylation of JIP1 at serine 421 by JNK serves as a molecular switch, coordinating the activity of the anterograde motor kinesin and the retrograde motor dynein. In the absence of JIP1, the velocity and frequency of anterograde APP transport are significantly reduced.
JIP1 also plays a role in regulating the trafficking of autophagosomes in neurons. It is recruited to autophagosomes through a direct interaction with LC3 and coordinates motor activity to ensure the fidelity of retrograde autophagosome transport.
JIP1 in Metabolic Signaling and Insulin Resistance
The JNK signaling pathway is implicated in the development of obesity-driven insulin resistance. JIP1 is essential for JNK activation in the adipose tissue of obese mice. In a state of obesity, activated JNK can phosphorylate insulin receptor substrate 1 (IRS-1) on Ser307, which inhibits insulin signaling and contributes to peripheral insulin resistance.
Mice with a deficiency in JIP1 or a point mutation that selectively blocks JIP1-mediated JNK activation are protected against obesity-induced insulin resistance. These findings identify JIP1 as a potential therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.
Quantitative Data Summary
The following tables summarize key quantitative findings from the cited literature.
Table 1: Effect of JIP1 on Neuronal Apoptosis
| Experimental Condition | Cell Type | Measurement | Finding | Reference |
| Overexpression of JIP1 | Clonal neuroblastoma cells | Cell Death | Reduced by approximately 50% compared to controls after UV irradiation or JNK pathway activation. | |
| JIP1 deficiency (Jip1-/-) | Primary hippocampal neurons | Cell Survival after Kainate Treatment | Increased survival compared to wild-type neurons. | |
| JIP1 deficiency (Jip1-/-) | Retinal Ganglion Cells (rotenone-induced injury) | TUNEL-positive RGCs | Lower number of apoptotic cells compared to wild-type. |
Table 2: Role of JIP1 in Axonal Transport of APP
| Genotype | Neuron Type | Parameter | Value | Reference |
| Wild-type (JIP1+/+) | Cortical/Hippocampal | Anterograde Transport Velocity | ~2.7 µm/s | |
| JIP1-deficient (JIP1-/-) | Cortical/Hippocampal | Anterograde Transport Velocity | ~1.83 µm/s | |
| Wild-type (JIP1+/+) | Cortical/Hippocampal | Anterograde Transport Frequency | 66% | |
| JIP1-deficient (JIP1-/-) | Cortical/Hippocampal | Anterograde Transport Frequency | 45% |
Table 3: JIP1 and Insulin Resistance in High-Fat Diet (HFD)-Fed Mice
| Genotype | Measurement | Condition | Finding | Reference |
| JIP1TA (point mutation blocking JNK activation) | Plasma Insulin | HFD | Significantly reduced hyperinsulinemia compared to wild-type. | |
| JIP1TA | Hepatic Insulin Action | HFD | Increased insulin sensitivity compared to wild-type. | |
| Jip1-/- | Fasting Plasma Insulin | HFD | Reduced hyperinsulinemia compared to wild-type. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to elucidate JIP1 function.
Co-immunoprecipitation to Detect Protein-Protein Interactions
This method is used to determine if two proteins physically interact within a cell.
-
Cell Lysis: Culture and treat cells as required. Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody specific to one of the proteins of interest (the "bait" protein, e.g., anti-JIP1) and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Immunoblotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the other protein of interest (the "prey" protein, e.g., anti-JNK) to detect its presence in the immunoprecipitated complex.
In Vitro Kinase Assay for JNK Activation
This assay measures the enzymatic activity of JNK.
-
Immunoprecipitation of JNK: Lyse cells and immunoprecipitate JNK using a specific anti-JNK antibody as described above.
-
Washing: Wash the immunoprecipitated JNK complex extensively with kinase buffer to remove any inhibitors.
-
Kinase Reaction: Resuspend the beads in kinase buffer containing a JNK substrate (e.g., recombinant c-Jun) and ATP (often radiolabeled [γ-³²P]ATP). Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Separate the reaction products by SDS-PAGE. If using radiolabeled ATP, expose the gel to an X-ray film to visualize the phosphorylated substrate. Alternatively, if using non-radiolabeled ATP, analyze the phosphorylated substrate by immunoblotting with a phospho-specific antibody (e.g., anti-phospho-c-Jun).
Generation and Analysis of Jip1 Knockout Mice
Studying genetically modified animals provides insights into the physiological function of a protein.
-
Gene Targeting: A targeting vector is constructed to replace a critical exon of the Jip1 gene (e.g., the exon encoding the JNK-binding domain) with a selectable marker like a neomycin resistance cassette via homologous recombination in embryonic stem (ES) cells.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting chimeric offspring are bred to establish a germline transmission of the disrupted Jip1 allele.
-
Genotyping: Offspring are genotyped using PCR or Southern blotting to identify wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) mice.
-
Phenotypic Analysis: The Jip1-/- mice and their wild-type littermates are subjected to various physiological and behavioral tests to assess the consequences of JIP1 deficiency. This can include analysis of JNK activation in response to stress, assessment of neuronal apoptosis, evaluation of metabolic parameters, and behavioral tests for learning and memory.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key aspects of JIP1 signaling.
Caption: JIP1 as a scaffold for the JNK signaling cascade.
Caption: JIP1 mediates the axonal transport of APP.
Caption: Workflow for co-immunoprecipitation.
Conclusion
JNK-Interacting Protein-1 is a multifaceted protein that extends its influence far beyond its initial characterization as a simple scaffold for the JNK pathway. Its integral roles in stress response, neuronal function, axonal transport, and metabolic regulation highlight its importance as a central node in cellular signaling networks. The intricate mechanisms by which JIP1 is regulated, including phosphorylation and protein-protein interactions, offer numerous avenues for therapeutic intervention in a range of diseases, from neurodegeneration to diabetes. A thorough understanding of JIP1's function, facilitated by the data and methodologies presented in this guide, is essential for the development of novel and targeted therapeutic strategies.
References
- 1. Reassembly of JIP1 Scaffold Complex in JNK MAP Kinase Pathway Using Heterologous Protein Interactions | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Src Family Kinases Directly Regulate JIP1 Module Dynamics and Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on TI-JIP: A Specific c-Jun N-terminal Kinase (JNK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Jun N-terminal kinases (JNKs) are key mediators of cellular stress responses, playing critical roles in apoptosis, inflammation, and neurodegenerative diseases. Their involvement in such a wide array of pathologies has made them attractive targets for therapeutic intervention. However, the high degree of homology in the ATP-binding pocket across the mitogen-activated protein kinase (MAPK) family presents a significant challenge for the development of specific inhibitors. This whitepaper provides a comprehensive technical overview of TI-JIP, a peptide-based inhibitor that offers a high degree of specificity for JNK by targeting a substrate-docking site rather than the conserved ATP-binding domain. We will delve into its mechanism of action, present available quantitative data on its potency and selectivity, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, also known as JIP-1(153-163) or pepJIP1, is a synthetic 11-amino-acid peptide inhibitor of c-JNK.[1] It is derived from the JNK-binding domain (JBD) of the scaffold protein JNK-interacting protein-1 (JIP-1).[1][2] JIP-1 enhances the efficiency and specificity of the JNK signaling cascade by co-localizing JNK with its upstream activators, the MAPK kinases (MKKs), and downstream substrates.[2][3] this compound mimics this natural interaction to competitively inhibit the binding of JNK to its substrates.
Mechanism of Action: Substrate-Competitive Inhibition
Unlike the majority of kinase inhibitors that target the highly conserved ATP-binding pocket, this compound functions as a substrate-competitive inhibitor. It binds to a docking site on JNK, known as the D-domain, which is utilized by JNK substrates like c-Jun and ATF2, as well as upstream kinases like MKK7. By occupying this site, this compound prevents the phosphorylation of JNK's downstream targets, thereby inhibiting the propagation of the JNK signaling cascade. This mechanism of action is the foundation of this compound's specificity for JNK over other MAPKs such as p38 and ERK, which possess different docking site specificities.
References
The Discovery and Development of TI-Jip: A Potent JNK-Inhibiting Peptide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular stress responses, inflammation, and apoptosis. Their dysregulation is implicated in a wide range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making them a prime target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and development of the TI-Jip peptide, a potent and specific inhibitor of the JNK signaling pathway. Derived from the scaffold protein JNK-interacting protein-1 (JIP-1), this compound and its cell-permeable analogue, TAT-JIP, have emerged as valuable research tools and potential therapeutic leads. This document details the biochemical properties of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in its study.
Introduction: The JNK Signaling Pathway and the Advent of this compound
The JNK signaling cascade is a highly conserved mitogen-activated protein kinase (MAPK) pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines, growth factors, and environmental stressors such as UV irradiation and osmotic shock. The pathway culminates in the activation of JNK isoforms (JNK1, JNK2, and JNK3), which in turn phosphorylate a host of downstream transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This phosphorylation event modulates the expression of genes involved in critical cellular processes like proliferation, differentiation, and apoptosis.[1][2][3]
The scaffold protein JNK-interacting protein-1 (JIP-1) plays a crucial role in orchestrating the JNK signaling cascade by tethering JNK to its upstream activating kinases, MKK4 and MKK7.[2][4] This spatial organization ensures efficient and specific signal transduction. The discovery that a short peptide derived from the JNK-binding domain of JIP-1 could competitively inhibit JNK activity marked a significant advancement in the development of targeted JNK inhibitors. This peptide, designated this compound, with the amino acid sequence RP-KRPTTLNLF , has proven to be a valuable tool for dissecting the physiological and pathological roles of JNK signaling.
Mechanism of Action: Competitive Inhibition of JNK
This compound functions as a competitive inhibitor of JNK by binding to the same docking site on the kinase that is utilized by its substrates, such as c-Jun. This prevents the phosphorylation and subsequent activation of these downstream effectors. Biochemical studies have demonstrated that this compound is a potent inhibitor with a high affinity for JNK.
Quantitative Inhibition Data
| Parameter | Value | Description | Reference |
| Ki | 0.39 ± 0.08 µM | Inhibition constant for JNK, competitive with respect to the c-Jun substrate. |
Further research is required to determine the precise IC50 values of this compound for the individual JNK1, JNK2, and JNK3 isoforms to fully understand its selectivity profile.
The Cell-Permeable TAT-JIP Peptide: In Vitro and In Vivo Efficacy
To overcome the limitation of poor cell membrane permeability of the native this compound peptide, a cell-permeable version was developed by fusing it to the Trans-Activator of Transcription (TAT) peptide from the human immunodeficiency virus (HIV). The resulting TAT-JIP peptide (YGRKKRRQRRRRPKRPTTLNLF ) readily enters cells, enabling the study of JNK inhibition in intact cellular and whole-organism systems.
In Vitro Efficacy
TAT-JIP has been shown to effectively inhibit JNK signaling in various cell types. A notable example is its effect on human T lymphocytes, where it has been demonstrated to suppress proliferation and the production of both Th1 and Th2 cytokines in a concentration-dependent manner.
| Cell Type | Assay | Effect of TAT-JIP | Concentration Range | Reference |
| Human T Lymphocytes | Lymphocyte Proliferation | Inhibition | Significant inhibition at 10-20 µM | |
| Human T Lymphocytes | Cytokine Production (IL-2, IFN-γ, IL-10) | Inhibition | Concentration-dependent |
In Vivo Potential and Pharmacokinetics
While extensive in vivo efficacy and pharmacokinetic data for TAT-JIP are still emerging, studies on the TAT peptide itself provide insights into its potential for in vivo applications. The TAT peptide is known to be cleared rapidly from plasma and distributed to various tissues. The conjugation of TAT to a cargo peptide like JIP would likely alter its pharmacokinetic profile.
Further in vivo studies in relevant animal models of disease are necessary to establish the therapeutic potential, dose-response relationships, and pharmacokinetic/pharmacodynamic profile of the TAT-JIP peptide.
Signaling Pathways and Experimental Workflows
The JNK Signaling Pathway
The JNK signaling pathway is a multi-tiered cascade involving a series of protein kinases. The following diagram illustrates the canonical JNK pathway, highlighting the central role of JNK and the point of inhibition by the this compound peptide.
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Peptide Synthesis
The following diagram outlines the general workflow for the solid-phase synthesis of the this compound peptide.
References
The Role of JIP1 in the Prevention of Apoptotic Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the c-Jun N-terminal Kinase (JNK) Interacting Protein 1 (JIP1) and its multifaceted role in the regulation of apoptotic cell death. JIP1, a member of the JIP family of scaffold proteins, is a critical modulator of the JNK signaling pathway, a key cascade involved in cellular stress responses, inflammation, and apoptosis. While the broader JNK pathway is often associated with pro-apoptotic signaling, JIP1 exhibits a complex, context-dependent function, in many instances acting as a crucial inhibitor of apoptosis. This document synthesizes current research to elucidate the mechanisms by which JIP1 prevents cell death, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways.
Core Concepts: JIP1 as a Scaffold Protein in the JNK Pathway
JIP1 functions as a molecular scaffold, physically tethering components of the JNK signaling cascade to facilitate efficient and specific signal transduction.[1][2] This cascade typically consists of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). JIP1 selectively binds to members of the Mixed-Lineage Kinase (MLK) group (MAPKKKs), MKK7 (a MAPKK), and JNK (a MAPK), thereby creating a localized signaling module.[2][3] The assembly of this complex by JIP1 is crucial for stress-induced JNK activation.[1]
The role of JIP1 in apoptosis is not straightforward. In some cellular contexts, such as neuronal excitotoxic stress, JIP1 is required for the activation of JNK and subsequent apoptosis. However, a growing body of evidence, which is the focus of this guide, demonstrates that JIP1 can also serve as a potent anti-apoptotic factor.
The Anti-Apoptotic Mechanisms of JIP1
JIP1 prevents apoptotic cell death through several distinct, yet potentially interconnected, mechanisms.
Sequestration and Inhibition of JNK Signaling
The primary anti-apoptotic function of JIP1 stems from its ability to modulate JNK activity. Overexpression of JIP1, or specifically its JNK-binding domain (JBD), can sequester JNK and prevent its phosphorylation of pro-apoptotic substrates like the transcription factor c-Jun. By binding to JNK, JIP1 can act as a dominant-negative inhibitor, effectively dampening the pro-apoptotic output of the JNK pathway. This has been demonstrated in prostate cancer cells, where JIP1 expression protects against TPA-induced apoptosis, and in sympathetic neurons, where it prevents cell death following nerve growth factor (NGF) withdrawal.
Crosstalk with Pro-Survival Pathways
Recent studies suggest that JIP1's anti-apoptotic function may also involve crosstalk with pro-survival signaling pathways. The serine/threonine kinase Akt (Protein Kinase B), a central node in cell survival signaling, has been shown to interact with JIP1. This interaction can disrupt the JIP1-JNK signaling complex, leading to reduced JNK activity and promoting cell survival. This places JIP1 at a critical intersection between pro-apoptotic and pro-survival signals.
Regulation by Caspase-3 Cleavage
During the execution phase of apoptosis, JIP1 itself is a target of caspase-3, a key executioner caspase. Cleavage of JIP1 by caspase-3 leads to the disassembly of the JNK signaling scaffold, which correlates with the inactivation of JNK. This suggests a feedback mechanism where the initial, intact JIP1 scaffold may be necessary for early stress signaling, but its subsequent cleavage and the resulting shutdown of JNK activity are part of the tightly regulated apoptotic process. This also implies that preventing JIP1 cleavage could be a strategy to suppress apoptosis.
Quantitative Data on JIP1's Anti-Apoptotic Function
The following table summarizes quantitative data from studies demonstrating the protective effects of JIP1 against apoptosis.
| Cell Type | Apoptotic Stimulus | JIP1 Intervention | Outcome Measure | Result | Reference |
| LNCaP (prostate cancer) | TPA (10⁻⁷ M) | Stable transfection with JIP1 | % Apoptotic Cells (TUNEL) | Wild-Type: 55 ± 8%LNCaP-JIP-1: 12 ± 5% | |
| LNCaP (prostate cancer) | TPA (10⁻⁸ M) | Stable transfection with JIP1 | % Apoptotic Cells (TUNEL) | Wild-Type: 20 ± 7%LNCaP-JIP-1: 5 ± 2% | |
| Hippocampal Neurons | Oxygen-Glucose Deprivation | Jip1 Gene Knockout | % Apoptotic Cells (TUNEL) | Wild-Type showed marked apoptosis, whereas Jip1⁻/⁻ neurons showed reduced labeling. | |
| Retinal Ganglion Cells | Rotenone Injury | Jip1 Gene Knockout | TUNEL-positive RGCs | Ablation of JIP1 contributed to a lower number of TUNEL-positive RGCs. |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures are provided below using the DOT language for Graphviz.
JIP1-Mediated JNK Signaling Pathway
Anti-Apoptotic Mechanism of JIP1 Overexpression
References
- 1. Requirement of the JIP1 scaffold protein for stress-induced JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JIP Group of Mitogen-Activated Protein Kinase Scaffold Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disassembly of the JIP1/JNK molecular scaffold by caspase-3-mediated cleavage of JIP1 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the TI-JIP Interaction with JNK Protein Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interaction between the c-Jun N-terminal kinase (JNK)-interacting protein 1 (JIP1), a key scaffold protein, and the c-Jun N-terminal kinase (JNK). Understanding this interaction is critical for elucidating the mechanisms of JNK signaling pathways, which are implicated in a variety of cellular processes and disease states, including neurodegenerative disorders, inflammation, and cancer.
Introduction to the JIP1-JNK Interaction
The JNK signaling pathway is a critical mitogen-activated protein kinase (MAPK) cascade that responds to various stress stimuli. The specificity and efficiency of this pathway are largely governed by scaffold proteins, with JIP1 being one of the most extensively studied. JIP1 acts as a molecular hub, tethering components of the JNK signaling module, including a MAP kinase kinase kinase (MAPKKK) such as Mixed Lineage Kinase (MLK), a MAP kinase kinase (MAPKK) like MKK7, and the MAP kinase JNK itself.[1][2][3] This colocalization facilitates a rapid and specific phosphorylation cascade, leading to the activation of JNK and downstream cellular responses.[1][2]
Structurally, the interaction is multifaceted. JIP1 is an intrinsically disordered protein (IDP) in its unbound state, possessing a flexible N-terminal tail that engages with JNK1. This interaction is primarily mediated through a bipartite binding mechanism involving a well-characterized D-motif and a noncanonical F-motif within the JIP1 sequence. The binding of JIP1 to JNK1 not only facilitates signal transduction but can also modulate the kinase's activity and subcellular localization.
Quantitative Analysis of the JIP1-JNK Interaction
The affinity of the JIP1-JNK interaction has been quantified using various biophysical techniques. Isothermal Titration Calorimetry (ITC) has been instrumental in determining the dissociation constants (Kd) for different fragments of JIP1 binding to JNK1. These quantitative data are crucial for understanding the energetics of the interaction and for the development of potential therapeutic inhibitors.
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Reference |
| JIP1 D-motif peptide (157RPKRPTTLNLF167) and JNK1 | Isothermal Titration Calorimetry (ITC) | 217 nM | |
| JIP1116–266 and JNK1 | Isothermal Titration Calorimetry (ITC) | 81 nM |
Structural Basis of the Interaction
The structural elucidation of the JIP1-JNK complex has provided significant insights into the molecular determinants of their interaction. X-ray crystallography has revealed the atomic details of how a peptide fragment of JIP1 (pepJIP1) binds to JNK1. This binding induces a conformational change in JNK1, involving a hinge motion between the N- and C-terminal domains, which distorts the ATP-binding cleft and allosterically inhibits the kinase.
Key residues in JIP1, particularly within the D-motif (Pro157, Leu160, and Leu162), make critical van der Waals contacts with JNK1. Additionally, a hydrogen bond between Arg156 of pepJIP1 and Glu329 of JNK1 is crucial for the selective binding. The F-motif of JIP1 contributes to the binding affinity by folding into a helical structure upon interaction with JNK1.
Key Experimental Protocols
The study of the JIP1-JNK interaction relies on a variety of sophisticated experimental techniques. Detailed methodologies for some of the key experiments are outlined below.
Co-immunoprecipitation is a fundamental technique used to demonstrate protein-protein interactions in a cellular context.
-
Objective: To verify the in vivo interaction between JIP1 and JNK.
-
Methodology:
-
Cell Lysis: Cells expressing endogenous or tagged versions of JIP1 and JNK are lysed in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein complexes.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-JIP1 antibody) to capture the "bait" protein and its binding partners. The antibody-protein complexes are then captured on protein A/G-agarose or magnetic beads.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the bait (JIP1) and the putative interacting "prey" protein (JNK) to confirm their co-precipitation.
-
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Objective: To determine the binding affinity and thermodynamics of the JIP1-JNK interaction.
-
Methodology:
-
Sample Preparation: Purified JNK1 is placed in the sample cell of the calorimeter, and a concentrated solution of a JIP1 peptide or fragment is loaded into the injection syringe. Both proteins are in the same buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Titration: The JIP1 fragment is titrated into the JNK1 solution in a series of small injections.
-
Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a significant heat change as the JIP1 fragment binds to JNK1. As the binding sites on JNK1 become saturated, the heat change per injection decreases.
-
Data Analysis: The resulting data are plotted as heat change per mole of injectant versus the molar ratio of the two proteins. This binding isotherm is then fitted to a binding model to determine the Kd, ΔH, and n.
-
FRET is a powerful technique to study protein-protein interactions in living cells with high spatial and temporal resolution.
-
Objective: To visualize and quantify the JIP1-JNK interaction in real-time in living cells.
-
Methodology:
-
Construct Generation: JIP1 and JNK are genetically fused to a FRET donor (e.g., GFP) and acceptor (e.g., RFP) fluorophore, respectively.
-
Cell Transfection: The fusion constructs are co-expressed in cells.
-
Imaging: The cells are imaged using a fluorescence microscope equipped for FRET imaging. The donor fluorophore is excited, and the emission from both the donor and acceptor fluorophores is measured.
-
FRET Analysis: If JIP1 and JNK interact, the donor and acceptor fluorophores are brought into close proximity (<10 nm), allowing for energy transfer from the donor to the acceptor. This results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity. The FRET efficiency can be calculated to provide a measure of the interaction.
-
Signaling Pathway and Logical Workflow
The JIP1 scaffold protein plays a central role in orchestrating the JNK signaling cascade. The following diagrams illustrate the signaling pathway and a typical experimental workflow for studying the JIP1-JNK interaction.
Caption: JNK Signaling Pathway mediated by the JIP1 scaffold protein.
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion
The interaction between JIP1 and JNK is a cornerstone of the JNK signaling pathway's fidelity and efficiency. The structural and quantitative data presented in this guide provide a detailed molecular picture of this interaction, which is essential for both basic research and the development of targeted therapeutics. The experimental protocols described herein offer a practical framework for investigating this and other protein-protein interactions. Further research into the dynamic regulation of the JIP1-JNK complex will undoubtedly uncover new avenues for therapeutic intervention in a host of human diseases.
References
Initial Investigations into TI-Jip Biological Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial biological efficacy studies of TI-Jip, a peptide inhibitor of c-Jun N-terminal kinase (JNK). The document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Principles of this compound Inhibition
This compound is a synthetic peptide derived from the JNK-interacting protein-1 (JIP-1), a scaffold protein that plays a crucial role in the JNK signaling cascade. By mimicking the JNK-binding domain of JIP-1, this compound acts as a competitive inhibitor, preventing the interaction between JNK and its downstream substrate, c-Jun. This inhibition blocks the phosphorylation of c-Jun, a key event in the activation of various cellular processes, including inflammation, apoptosis, and cell proliferation.
Quantitative Data Summary
The biological efficacy of this compound has been quantified through in vitro kinase assays. The following table summarizes the key inhibitory parameter.
| Inhibitor | Target | Assay Type | Parameter | Value |
| This compound | c-Jun N-terminal Kinase (JNK) | In vitro kinase assay | Ki | 0.39 ± 0.08 µM[1] |
JNK Signaling Pathway and Point of Inhibition
The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase cascade. Upstream kinases such as Mixed Lineage Kinases (MLKs) and MAP Kinase Kinase 7 (MKK7) activate JNK, which in turn phosphorylates the transcription factor c-Jun. This phosphorylation event is central to the cellular response to stressors. This compound exerts its inhibitory effect by directly competing with c-Jun for binding to JNK.
Experimental Protocols
In Vitro JNK Activity Assay (Kinase Assay)
This protocol outlines a standard in vitro kinase assay to determine the inhibitory activity of this compound on JNK.
Workflow for In Vitro JNK Activity Assay
Materials:
-
Purified, active JNK enzyme
-
GST-c-Jun (1-79) substrate
-
This compound peptide
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody: Rabbit anti-phospho-c-Jun (Ser63)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Microplate reader or imaging system
Procedure:
-
Prepare Reagents : Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in kinase assay buffer.
-
Kinase Reaction Setup : In a microcentrifuge tube or 96-well plate, combine the purified JNK enzyme, GST-c-Jun substrate, and varying concentrations of this compound (or vehicle control).
-
Initiate Reaction : Add a final concentration of 100 µM ATP to each reaction to start the phosphorylation.
-
Incubation : Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop Reaction : Terminate the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blot : Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection : Block the membrane and then probe with the primary anti-phospho-c-Jun antibody. Following washing steps, incubate with the HRP-conjugated secondary antibody.
-
Signal Detection : Add the chemiluminescent substrate and detect the signal using an appropriate imaging system. The intensity of the phosphorylated c-Jun band corresponds to JNK activity.
-
Data Analysis : Quantify the band intensities and calculate the IC₅₀ or Kᵢ value for this compound by plotting the percentage of JNK inhibition against the logarithm of the inhibitor concentration.
In Vivo Tumor Growth Inhibition Study (Representative Protocol)
While specific in vivo efficacy data for this compound in cancer models is not extensively published, the following protocol is representative of studies conducted with similar JNK peptide inhibitors, such as D-JNKI-1, in a mouse melanoma model.[2][3]
Workflow for In Vivo Tumor Growth Inhibition Study
Materials:
-
B16-F10 murine melanoma cells
-
Immunocompromised mice (e.g., C57BL/6)
-
This compound peptide (or a similar JNK inhibitor)
-
Sterile saline (vehicle control)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Culture and Implantation : Culture B16-F10 melanoma cells under standard conditions. Subcutaneously inject a suspension of 1 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration : Administer this compound via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 5-10 mg/kg, daily). The control group receives i.p. injections of the vehicle.
-
Monitoring : Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight and overall health of the mice.
-
Study Endpoint : Continue the study for a specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Endpoint Analysis : At the end of the study, euthanize the mice, excise the tumors, and record their final weights.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) as a percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Perform statistical analysis to determine the significance of the observed differences.
Representative In Vivo Efficacy Data (Based on D-JNKI-1 in a B16-Fluc Melanoma Model)
The following table presents representative data from a study using the JNK inhibitor D-JNKI-1, which demonstrates the potential anti-tumor efficacy of this class of peptides.[2][3]
| Treatment Group | Dose | Administration Route | Tumor Model | Endpoint | Tumor Growth Inhibition (%) |
| D-JNKI-1 | 6 mg/kg | i.p., daily | B16-Fluc Melanoma | Day 14 | Significant suppression of tumor growth (quantitative value not specified in abstract) |
Conclusion
Initial investigations into the biological efficacy of this compound reveal it to be a potent inhibitor of JNK activity in vitro. Its mechanism of action, competitive inhibition of c-Jun phosphorylation, is well-defined. While direct in vivo anti-cancer efficacy data for this compound remains to be broadly published, studies on analogous JNK peptide inhibitors demonstrate a promising potential for this class of compounds in suppressing tumor growth. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound's therapeutic potential in preclinical models. Further in vivo studies are warranted to fully elucidate the anti-tumor efficacy, pharmacokinetic, and pharmacodynamic properties of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective inhibition of JNK with a peptide inhibitor attenuates pain hypersensitivity and tumor growth in a mouse skin cancer pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of JNK with a peptide inhibitor attenuates pain hypersensitivity and tumor growth in a mouse skin cancer pain model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intracellular Delivery of TAT-TI-Jip
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress signals, including inflammatory cytokines, growth factors, and environmental insults. Dysregulation of the JNK pathway is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The JNK-interacting protein 1 (JIP1) is a scaffold protein that assembles components of the JNK signaling cascade, thereby facilitating JNK activation. The targeted inhibition of the JNK pathway holds significant therapeutic potential.
TAT-TI-Jip is a cell-permeable peptide designed for the specific inhibition of the JNK signaling pathway. It consists of two key components:
-
TI-Jip (JIP-1(153-163)) : An 11-amino acid inhibitory peptide derived from the JNK-binding domain of JIP1.[1][2] Its sequence is RPKRPTTLNLF .[1][2] This peptide competitively inhibits the interaction between JNK and its substrates.[3]
-
TAT (Trans-Activator of Transcription) : A cell-penetrating peptide derived from the HIV-1 TAT protein. Its core sequence for cell penetration is YGRKKRRQRRR . This peptide facilitates the intracellular delivery of various molecular cargoes.
By fusing the this compound peptide to the TAT peptide, the resulting TAT-TI-Jip construct can efficiently penetrate the cell membrane and deliver the inhibitory JIP1 peptide to its intracellular target, JNK, thereby blocking downstream signaling.
Mechanism of Action
JIP1 acts as a scaffold protein, bringing together MAP kinase kinase (MKK) and a MAP kinase kinase kinase (MLKK) in proximity to JNK, leading to its activation through phosphorylation. The this compound peptide, derived from the JNK-binding domain of JIP1, competitively binds to JNK, preventing the recruitment of JNK substrates like c-Jun. This inhibition is allosteric, as the binding of the peptide to the docking groove of JNK induces a conformational change that distorts the ATP-binding pocket, reducing the kinase's activity. The TAT peptide facilitates the entry of the this compound peptide into the cell, allowing it to reach the cytoplasm and interact with JNK.
References
Application Notes and Protocols for In Vitro JNK Kinase Assay Using a JIP1-Derived Peptide Inhibitor (TI-JIP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro kinase assay to measure the activity of c-Jun N-terminal Kinase (JNK) and to evaluate the inhibitory potential of the peptide TI-JIP, derived from the JNK-interacting protein 1 (JIP1).
Introduction
The c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK), is a critical member of the mitogen-activated protein kinase (MAPK) family.[1] The JNK signaling pathway is activated by various cellular stresses, such as UV irradiation, and plays a pivotal role in regulating cellular processes like proliferation, apoptosis, and inflammation.[1][2] Dysregulation of the JNK pathway has been implicated in numerous diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[1][3]
JNKs are activated through a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MKK), and finally JNK itself. JNK-interacting protein 1 (JIP1) is a scaffold protein that brings together components of the JNK signaling module, including JNK, MKK7, and mixed-lineage kinases (MLKs), thereby enhancing the specificity and efficiency of the signaling cascade. Peptides derived from the JNK-binding domain of JIP1 can act as inhibitors of JNK activity by competing with substrates for the docking site on the kinase. One such peptide, referred to as this compound, has been shown to inhibit JNK activity in vitro.
This document outlines a detailed protocol for a non-radioactive, luminescence-based in vitro JNK kinase assay, which can be adapted for various research and drug development applications, including screening for novel JNK inhibitors.
Signaling Pathway
The JNK signaling cascade is initiated by a wide range of stress stimuli and culminates in the phosphorylation of various downstream targets, including transcription factors like c-Jun.
Experimental Workflow
The following diagram illustrates the major steps of the in vitro JNK kinase assay.
Detailed Experimental Protocol
This protocol is adapted for a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials and Reagents
-
Enzyme: Recombinant active JNK1 (e.g., from Promega, Sigma-Aldrich)
-
Substrate: Recombinant GST-c-Jun (1-79) (e.g., from SignalChem)
-
Inhibitor: Synthetic this compound peptide (Sequence: RPKRPTTLNLF). Custom synthesis is required.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, #V9101) or similar.
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
ATP: 10 mM stock solution.
-
Vehicle Control: DMSO or buffer used to dissolve the this compound peptide.
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Plate Reader: Luminometer.
Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of JNK1 enzyme in Kinase Buffer to the desired concentration (e.g., 2-5 ng/µL).
-
Prepare a serial dilution of the this compound peptide inhibitor in the appropriate vehicle (e.g., starting from 100 µM).
-
Prepare the Substrate/ATP mix. For a final reaction volume of 25 µL, with final concentrations of 10 µM ATP and 0.2 µg/µL c-Jun, prepare a 2.5x stock.
-
-
Assay Setup:
-
Set up reactions in a 96-well plate as described in the table below. It is recommended to perform each reaction in triplicate.
-
Add 5 µL of the this compound peptide dilution or vehicle to the appropriate wells.
-
Add 10 µL of the JNK1 enzyme working solution to all wells except the "No Enzyme Control". Add 10 µL of Kinase Buffer to the "No Enzyme Control" wells.
-
Gently mix and pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.
-
Mix the plate gently.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (Following ADP-Glo™ Protocol):
-
After the kinase reaction incubation, equilibrate the plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Plate Layout Example (96-Well Plate)
| Well(s) | Component | Description |
| A1-A3 | No Enzyme Control | Contains buffer, substrate, and ATP, but no JNK enzyme. Defines background signal. |
| B1-B3 | Vehicle Control | Contains JNK, substrate, ATP, and vehicle. Represents 100% kinase activity. |
| C1-H3 | This compound Dilutions | Contains JNK, substrate, ATP, and varying concentrations of the this compound peptide. |
Data Presentation and Analysis
The raw luminescence data (Relative Light Units, RLU) is used to calculate the percent inhibition of JNK activity for each concentration of the this compound peptide.
1. Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (RLUInhibitor - RLUBackground) / (RLUVehicle - RLUBackground))
2. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Representative Quantitative Data
The following table summarizes hypothetical data for the inhibition of JNK1 by the this compound peptide.
| This compound Conc. (µM) | Average RLU | Corrected RLU | % Inhibition |
| 0 (No Enzyme) | 1,500 | 0 | 100.0 |
| 0 (Vehicle) | 150,000 | 148,500 | 0.0 |
| 0.01 | 138,000 | 136,500 | 8.1 |
| 0.1 | 115,500 | 114,000 | 23.2 |
| 0.5 | 82,500 | 81,000 | 45.5 |
| 1.0 | 54,000 | 52,500 | 64.6 |
| 5.0 | 24,000 | 22,500 | 84.9 |
| 10.0 | 12,000 | 10,500 | 92.9 |
| 50.0 | 4,500 | 3,000 | 98.0 |
-
Corrected RLU = Average RLU - RLUBackground
-
IC₅₀ Value (from curve fit): Approximately 0.7 µM
Summary
This document provides a comprehensive guide for performing an in vitro kinase assay to assess JNK activity and its inhibition by the JIP1-derived peptide, this compound. The provided protocols and diagrams are intended to facilitate the successful implementation of this assay in a research or drug discovery setting. The use of a luminescence-based detection method offers a sensitive, non-radioactive, and high-throughput compatible approach for quantifying kinase activity.
References
Application Notes and Protocols for TI-Jip in Simulated Ischemia/Reperfusion Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia/reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue. This process is a significant contributor to the pathophysiology of various cardiovascular and neurological conditions, including myocardial infarction and stroke. A key signaling pathway implicated in I/R-induced apoptosis and inflammation is the c-Jun N-terminal kinase (JNK) pathway. The scaffold protein JNK-interacting protein-1 (JIP-1) plays a crucial role in the spatial organization and activation of the JNK signaling cascade.
TI-Jip is a peptide inhibitor of JNK, derived from the JNK-binding domain of JIP-1 (residues 153-163) with the sequence RPKRPTTLNLF. By competitively binding to JNK, this compound prevents the interaction of JNK with its downstream substrates, thereby inhibiting the pro-apoptotic signaling cascade. For intracellular delivery in experimental models, this compound is commonly fused to a cell-penetrating peptide, such as the TAT protein transduction domain from HIV-1, creating TAT-TI-Jip. These application notes provide detailed protocols for the use of this compound and its cell-permeable analog, TAT-TI-Jip, in established in vitro and in vivo models of simulated ischemia/reperfusion injury.
Mechanism of Action: this compound in JNK Signaling
During ischemia and subsequent reperfusion, cellular stress triggers a signaling cascade that leads to the activation of JNK. Activated JNK phosphorylates a variety of downstream targets, including the transcription factor c-Jun, which in turn promotes the expression of pro-apoptotic genes. JIP-1 acts as a scaffold, bringing together JNK and its upstream activating kinases, facilitating efficient signal transduction. This compound, by mimicking the JNK-binding domain of JIP-1, acts as a competitive inhibitor, preventing the recruitment of JNK to the signaling complex and its subsequent activation and downstream effects.
Quantitative Data Summary
Disclaimer: Direct quantitative data for the efficacy of this compound in ischemia/reperfusion models is limited in publicly available literature. The following tables present data for the closely related and extensively studied JIP-1 derived retro-inverse peptide, D-JNKI-1 (also known as AM-111) , which acts through a similar mechanism of inhibiting the JNK-JIP interaction. This data is provided as a representative example of the potential therapeutic effects of this class of inhibitors in I/R models.
In Vitro Efficacy of JIP-1 Derived Peptide (D-JNKI-1) in Simulated Ischemia
| Model System | Ischemia Model | Treatment | Outcome Measure | Result |
| Rat Hippocampal Slice Cultures | Oxygen-Glucose Deprivation (OGD) | D-JNKI-1 (post-OGD) | Cell Death (Propidium Iodide) | Significant reduction in neuronal death |
| Primary Cortical Neuronal Cultures | OGD / Reperfusion | D-JNKI-1 | Neuronal Viability (LDH assay) | Increased neuronal survival |
In Vivo Efficacy of JIP-1 Derived Peptide (D-JNKI-1) in Ischemia/Reperfusion
| Animal Model | Ischemia Model | Treatment (Dose & Route) | Outcome Measure | Result |
| Mouse | Transient Middle Cerebral Artery Occlusion (MCAO) | D-JNKI-1 (Intraventricular, post-MCAO) | Infarct Volume | >90% reduction in lesion volume |
| Rat (Pups) | Permanent MCAO | D-JNKI-1 (Systemic, post-MCAO) | Infarct Volume | 78% reduction (6h post-ischemia) |
| Rat | Focal Cerebral Ischemia | D-JNKI-1 (Intravenous, 10 min post-reperfusion) | Infarct Volume | No significant reduction in this specific study |
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures
This protocol describes the induction of simulated ischemia/reperfusion in primary cortical neuronal cultures.
Application Notes and Protocols for Yeast Two-Hybrid Screening of TI-JIP and JNK1 Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the protein-protein interaction between the JNK-interacting protein (JIP) derived peptide, TI-JIP, and c-Jun N-terminal kinase 1 (JNK1) using a yeast two-hybrid (Y2H) system. This interaction is a critical node in cellular stress signaling pathways and represents a potential target for therapeutic intervention in various diseases, including neurodegenerative disorders and inflammatory conditions.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a crucial mediator of cellular responses to a variety of stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress. JNK-interacting protein 1 (JIP1) acts as a scaffold protein that assembles components of the JNK signaling cascade, including Mixed Lineage Kinases (MLKs), MKK7, and JNK itself, thereby facilitating efficient and specific signal transduction. The interaction between JIP1 and JNK is essential for the activation of JNK in response to stress. A peptide derived from the JNK-binding domain of JIP1, known as this compound, has been shown to inhibit JNK activity, highlighting the therapeutic potential of targeting this interaction.
The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying and characterizing protein-protein interactions in vivo. This technique relies on the modular nature of transcription factors, which typically consist of a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In a Y2H screen, the interaction between two proteins ("bait" and "prey") is detected by the reconstitution of a functional transcription factor, which in turn drives the expression of reporter genes.
This document provides detailed protocols for a Gal4-based yeast two-hybrid screen to investigate the interaction between this compound and JNK1, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Data Presentation
While yeast two-hybrid screens are primarily qualitative, quantitative data on the binding affinity of JIP1-derived peptides and JNK1 can be obtained through biophysical methods like Isothermal Titration Calorimetry (ITC). The following table summarizes published ITC data for the interaction of various JIP1 constructs with JNK1, providing a benchmark for the expected interaction strength.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| JIP1 D-motif peptide (residues 157-167) and JNK1 | ITC | ~3-fold higher than JIP1116–266 | [1] |
| JIP1116–266 and JNK1 | ITC | High Affinity | [1] |
| JIP1116–266 (IL mutant) and JNK1 | ITC | Similar to wild-type JIP1116–266 | [1] |
| JIP1116–266 (RPLL mutant) and JNK1 | ITC | Binding Abolished | [1] |
Experimental Protocols
Principle of the Yeast Two-Hybrid System
The Gal4-based yeast two-hybrid system utilizes two fusion proteins:
-
Bait: The protein of interest (e.g., JNK1) is fused to the Gal4 DNA-binding domain (DBD).
-
Prey: The interacting partner (e.g., this compound) is fused to the Gal4 activation domain (AD).
If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This complex then binds to the upstream activating sequence (UAS) of reporter genes (e.g., HIS3, ADE2, lacZ), leading to their expression and allowing for selection and quantification of the interaction.
Experimental Workflow Diagram
Caption: Yeast two-hybrid experimental workflow.
Detailed Methodologies
1. Plasmid Construction
-
Bait Plasmid (pGBKT7-JNK1):
-
Obtain the full-length cDNA of human JNK1.
-
Amplify the JNK1 coding sequence by PCR using primers that introduce appropriate restriction sites (e.g., NdeI and BamHI) for in-frame cloning into the pGBKT7 vector.
-
Digest both the PCR product and the pGBKT7 vector with the corresponding restriction enzymes.
-
Ligate the digested JNK1 fragment into the linearized pGBKT7 vector.
-
Transform the ligation product into competent E. coli cells (e.g., DH5α) and select for kanamycin resistance.
-
Verify the correct insertion and sequence of JNK1 by colony PCR and Sanger sequencing.
-
-
Prey Plasmid (pGADT7-TI-JIP):
-
Synthesize a DNA fragment encoding the this compound peptide (sequence: RPKRPTTLNLF). The DNA sequence should be codon-optimized for expression in Saccharomyces cerevisiae.
-
Design primers to amplify the this compound coding sequence, adding restriction sites (e.g., NcoI and XhoI) for in-frame cloning into the pGADT7 vector.
-
Follow the same cloning procedure as for the bait plasmid, selecting for ampicillin resistance.
-
Verify the correct insertion and sequence of this compound.
-
2. Yeast Transformation
-
Bait Transformation:
-
Use the Yeastmaker™ Yeast Transformation System 2 (or a similar lithium acetate-based method) to transform the pGBKT7-JNK1 plasmid into the Y2HGold yeast strain (MATa, trp1-901, leu2-3, 112, ura3-52, his3-200, gal4Δ, gal80Δ, LYS2::GAL1UAS-Gal1TATA-HIS3, GAL2UAS-Gal2TATA-ADE2, URA3::MEL1UAS-Mel1TATA-AUR1-C).
-
Plate the transformed yeast on Synthetic Dextrose (SD) minimal medium lacking tryptophan (SD/-Trp).
-
Incubate at 30°C for 3-5 days until colonies appear.
-
Autoactivation Test: Before proceeding, it is crucial to test if the JNK1-DBD fusion protein alone can activate the reporter genes. Streak a colony from the SD/-Trp plate onto SD/-Trp/-His and SD/-Trp/-Ade plates. Growth on these plates indicates autoactivation, which would produce false-positive results. If autoactivation is observed, the bait construct may need to be modified.
-
-
Prey Transformation:
-
Transform the pGADT7-TI-JIP plasmid into the Y187 yeast strain (MATα, ura3-52, his3-200, ade2-101, trp1-901, leu2-3, 112, gal4Δ, gal80Δ, URA3::GAL1UAS-GAL1TATA-lacZ).
-
Plate the transformed yeast on SD minimal medium lacking leucine (SD/-Leu).
-
Incubate at 30°C for 3-5 days.
-
3. Yeast Mating and Interaction Screening
-
Inoculate a single colony of the Y2HGold[pGBKT7-JNK1] strain into 5 ml of SD/-Trp liquid medium and a single colony of the Y187[pGADT7-TI-JIP] strain into 5 ml of SD/-Leu liquid medium. Grow overnight at 30°C with shaking.
-
Combine 200 µl of the bait culture and 200 µl of the prey culture in a sterile tube.
-
Mix gently and incubate at 30°C for 20-24 hours without shaking to allow for mating.
-
Gently resuspend the mating mixture and plate 100 µl onto the following selection plates:
-
Double Dropout (DDO): SD/-Leu/-Trp (Selects for diploid cells containing both plasmids).
-
Quadruple Dropout (QDO): SD/-Leu/-Trp/-His/-Ade (Selects for diploid cells where the bait and prey interact, activating the HIS3 and ADE2 reporter genes).
-
-
Incubate the plates at 30°C for 3-7 days and monitor for colony growth. Growth on QDO plates indicates a positive interaction.
4. Confirmation of Interaction: β-Galactosidase Assay
This assay provides a quantitative measure of the interaction strength by assaying the activity of the lacZ reporter gene.
-
Pick several independent colonies from the QDO plates and grow them in SD/-Leu/-Trp liquid medium overnight.
-
Perform a colony-lift filter assay or a liquid culture assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.
-
The development of a yellow color indicates β-galactosidase activity, confirming the interaction. The intensity of the color can be quantified spectrophotometrically in a liquid assay to compare the strength of different interactions.
Signaling Pathway Diagram
The following diagram illustrates the JNK signaling pathway, highlighting the central role of the JIP1 scaffold protein.
Caption: JNK signaling pathway with JIP1 scaffold.
Conclusion
The yeast two-hybrid system provides a robust and sensitive method for studying the interaction between this compound and JNK1. The protocols outlined in these application notes offer a systematic approach for researchers to confirm and characterize this interaction, which is of significant interest for the development of novel therapeutics targeting the JNK signaling pathway. The successful demonstration of this interaction in a yeast two-hybrid system can be a critical first step in a drug discovery pipeline, paving the way for further biochemical and cellular assays to validate potential inhibitors.
References
Application Notes and Protocols for Assessing TI-JIP Inhibition of JNK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are key regulators of cellular processes such as growth, proliferation, and apoptosis.[1] Their dysregulation is implicated in various diseases, making them a critical target for therapeutic intervention. The JNK-interacting protein 1 (JIP1) acts as a scaffold protein, enhancing JNK signaling by bringing JNK and its upstream kinases in close proximity.[2][3][4] A peptide derived from the JNK-binding domain of JIP1, known as TI-JIP (Tat-inhibitory JIP), has been shown to be a potent inhibitor of JNK activity.[5] this compound functions as a competitive inhibitor with respect to the JNK substrate, c-Jun.
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on JNK phosphorylation, offering valuable tools for researchers in cell biology and drug discovery.
Mechanism of Action
This compound is a peptide that mimics the JNK-binding domain of the scaffold protein JIP1. By binding to JNK, this compound competitively inhibits the interaction between JNK and its substrates, such as c-Jun and ATF2, thereby preventing their phosphorylation. This inhibitory action is specific, with little effect on other MAP kinases like ERK and p38.
Data Presentation
The inhibitory potency of this compound and other JNK inhibitors can be quantified and compared using key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki).
| Inhibitor | JNK Isoform | Substrate | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | JNK | c-Jun | In vitro kinase assay | - | 390 +/- 80 | |
| BI-78D3 | JNK1 | ATF2 | TR-FRET Kinase Assay | 280 | 200 | |
| SP600125 | JNK1, JNK2, JNK3 | - | In vitro kinase assay | 40-90 | - |
Note: The table summarizes representative data. Values can vary depending on the specific experimental conditions.
Signaling Pathway and Inhibition Model
The following diagram illustrates the JNK signaling pathway and the mechanism of inhibition by this compound.
References
- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JIP Group of Mitogen-Activated Protein Kinase Scaffold Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The critical features and the mechanism of inhibition of a kinase interaction motif-based peptide inhibitor of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of JNK in Neurodegeneration using TI-JIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis and has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] JNK-interacting protein 1 (JIP1) is a scaffold protein that assembles components of the JNK signaling cascade, thereby facilitating its activation.[4][5] The targeted inhibition of this pathway presents a promising therapeutic strategy for neuroprotection.
TI-JIP (TAT-JNK-interacting protein) is a cell-permeable peptide inhibitor designed to disrupt the JNK signaling complex by mimicking the JNK-binding domain of JIP1. The peptide is fused to the TAT (trans-activator of transcription) protein transduction domain to facilitate its entry into neurons. By competitively binding to JNK, this compound prevents the interaction between JNK and JIP1, thereby inhibiting the phosphorylation of downstream targets and subsequent apoptotic events. These application notes provide a comprehensive guide to utilizing this compound for studying the role of JNK in neurodegeneration, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Table 1: In Vitro Neuroprotective Efficacy of a JIP1-Derived JNK Inhibitor (JNKi) Peptide
This table summarizes the dose-dependent neuroprotective effect of a cell-permeable JNK inhibitory peptide (JNKi pep), structurally and functionally similar to this compound, in an in vitro model of Alzheimer's disease (amyloid-β precursor protein (APP)-induced neurodegeneration in brain slices).
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) | Statistical Significance (p-value) |
| Control (untreated) | - | 100 ± 5 | - |
| APP Transfection | - | 52 ± 7 | < 0.01 vs. Control |
| APP + JNKi pep | 1 | 65 ± 6 | < 0.05 vs. APP |
| APP + JNKi pep | 5 | 82 ± 8 | < 0.01 vs. APP |
| APP + JNKi pep | 10 | 91 ± 5 | < 0.001 vs. APP |
| APP + Control peptide | 10 | 55 ± 6 | > 0.05 vs. APP |
Data are presented as mean ± standard error of the mean (SEM). The control peptide consists of the HIV-TAT domain only.
Table 2: In Vivo Neuroprotective Efficacy of D-JNKI1 in a Mouse Model of Severe Cerebral Ischemia
This table presents the neuroprotective effects of D-JNKI1, a protease-resistant JIP1-derived peptide inhibitor, in a mouse model of permanent middle cerebral artery occlusion (MCAo), a model for ischemic stroke.
| Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) | Neurological Score (0-4) | Rotarod Performance (seconds) |
| Vehicle Control | - | 162 ± 27 | 2.8 ± 0.3 | 45 ± 10 |
| D-JNKI1 | 1 | 85 ± 27 | 1.7 ± 0.4 | 95 ± 15 |
| Statistical Significance | p < 0.001 | p < 0.01 | p < 0.01 |
Data are presented as mean ± SEM. D-JNKI1 was administered 3 hours after ischemia.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Primary Neuronal Culture
Objective: To establish primary neuronal cultures for in vitro neurodegeneration studies.
Materials:
-
E18 rat embryos
-
Hibernate-E medium
-
Neurobasal medium with B-27 supplement
-
Papain dissociation system
-
Poly-D-lysine coated culture plates/coverslips
-
DNase I
-
Fetal Bovine Serum (FBS)
Protocol:
-
Dissect cortices or hippocampi from E18 rat embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate in papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in Neurobasal medium containing DNase I and 10% FBS to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium with B-27 supplement.
-
Plate the cells onto poly-D-lysine coated plates or coverslips at a desired density.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
Change half of the medium every 2-3 days. Neurons are typically ready for experiments after 7-10 days in vitro.
Western Blot for JNK Activation and Apoptosis Markers
Objective: To quantify the levels of phosphorylated JNK (p-JNK), total JNK, and cleaved caspase-3 in neuronal lysates following treatment with this compound.
Materials:
-
Primary neuronal cultures
-
Neurotoxic stimulus (e.g., Amyloid-β oligomers, H2O2)
-
This compound peptide
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-JNK (Thr183/Tyr185), anti-JNK, anti-cleaved caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Treat primary neurons with the neurotoxic stimulus in the presence or absence of varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
Objective: To detect and quantify apoptotic cells by labeling the fragmented DNA in neuronal cultures or brain tissue sections.
Materials:
-
Cell cultures or brain tissue sections on slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Fix cells or tissue sections with 4% PFA for 1 hour at room temperature.
-
Wash with PBS.
-
Permeabilize the samples with the permeabilization solution for 2 minutes on ice.
-
Wash with PBS.
-
Incubate the samples with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) in a humidified chamber for 1 hour at 37°C in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the samples and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in neuronal lysates.
Materials:
-
Neuronal lysates prepared as for Western blotting
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., from Abcam or R&D Systems)
-
Microplate reader
Protocol:
-
Prepare cell lysates from treated and control neurons.
-
Determine protein concentration of the lysates.
-
Add equal amounts of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AFC for fluorometric assay) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the control group.
Conclusion
This compound provides a valuable tool for investigating the role of the JNK signaling pathway in neurodegeneration. By specifically inhibiting the interaction between JNK and its scaffold protein JIP1, researchers can elucidate the downstream consequences of JNK activation in various in vitro and in vivo models of neurological disorders. The protocols outlined in these application notes provide a framework for assessing the neuroprotective potential of this compound and for dissecting the molecular mechanisms underlying JNK-mediated neuronal death. The systematic application of these methods will contribute to a deeper understanding of neurodegenerative processes and may facilitate the development of novel therapeutic interventions.
References
- 1. D-JNKI1, a cell-penetrating c-Jun-N-terminal kinase inhibitor, protects against cell death in severe cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The JNK inhibitor D-JNKI-1 blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical otoprotective applications of cell-penetrating peptide D-JNKI-1 (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ko.case.edu [ko.case.edu]
Application Notes and Protocols for the Experimental Use of TI-Jip in Cell Stress Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular stress responses are complex signaling networks that dictate cell fate under adverse conditions such as oxidative stress, endoplasmic reticulum (ER) stress, and ischemic injury. A pivotal mediator in these pathways is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. The activation of JNK is intricately regulated and can lead to either adaptive survival or apoptotic cell death. JNK-interacting protein 1 (JIP1) acts as a crucial scaffold protein, facilitating the activation of JNK by assembling it with upstream kinases like MKK4 and MKK7.[1]
TI-Jip is a synthetic peptide inhibitor derived from the JNK-binding domain of JIP1. It functions as a competitive inhibitor with respect to the JNK substrate, c-Jun, effectively blocking the downstream signaling cascade.[2] These application notes provide a comprehensive guide for the utilization of this compound in studying cellular stress responses, complete with detailed experimental protocols and data presentation. For cellular applications, a cell-permeable version of the peptide, often fused to the TAT protein transduction domain (TAT-JIP), is required to facilitate its entry into intact cells.[3]
Data Presentation: Inhibitory Activity of this compound
Quantitative analysis of this compound's inhibitory potential is crucial for experimental design. The following tables summarize key parameters of this compound activity.
| Parameter | Value | Substrate | Inhibition Type | Reference |
| Inhibitory Constant (Kᵢ) | 0.39 ± 0.08 µM | c-Jun | Competitive | [2] |
| Experimental System | This compound Concentration | Observed Effect | Reference |
| In Vitro Kinase Assay | 1.7 µM (1700 nM) | Significant inhibition of JNK1 kinase activity | [4] |
| Human T Lymphocytes | Not Specified | Inhibition of PHA-PMA activated c-Jun phosphorylation | |
| Neuroblastoma Cells | Not Specified | Blocked NO-induced, JNK-dependent c-Jun phosphorylation |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is essential for understanding the context of this compound's application.
Experimental Protocols
Protocol 1: Preparation and Application of this compound in Cell Culture
Successful application of this compound requires proper solubilization and handling to maintain its activity.
Materials:
-
Lyophilized this compound peptide (or cell-permeable TAT-Jip)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line
Procedure:
-
Reconstitution of this compound:
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
To prepare a high-concentration stock solution (e.g., 1-10 mM), dissolve the peptide in a minimal amount of sterile DMSO. Sonication can aid in solubilization.
-
For final dilutions into aqueous solutions, slowly add the DMSO stock to your cell culture medium or buffer while gently vortexing to prevent precipitation.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (or TAT-Jip) for a predetermined time (e.g., 1-2 hours) before inducing stress. This pre-incubation allows for cellular uptake and target engagement.
-
Include a vehicle control group treated with the same final concentration of DMSO as the this compound treated group.
-
Induce cellular stress using an appropriate agent (e.g., tunicamycin for ER stress, H₂O₂ for oxidative stress).
-
Incubate for the desired experimental duration before proceeding to downstream analysis.
-
Protocol 2: Western Blot Analysis of JNK and c-Jun Phosphorylation
This protocol allows for the quantification of this compound's inhibitory effect on the JNK signaling pathway.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-phospho-c-Jun, anti-total-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of a key executioner caspase in apoptosis, which can be modulated by JNK signaling.
Materials:
-
Treated and control cells
-
Caspase-3 Assay Kit (containing lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells (including any floating cells in the medium) and wash with PBS.
-
Resuspend the cell pellet in the provided chilled lysis buffer (e.g., 50 µL per 1-2 x 10⁶ cells).
-
Incubate on ice for 10-30 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Assay Execution:
-
Add 50-200 µg of protein from each lysate to separate wells of a 96-well plate.
-
Add reaction buffer and the caspase-3 substrate to each well according to the kit manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays) using a microplate reader.
-
The signal is proportional to the caspase-3 activity in the sample.
-
Protocol 4: Assessment of Oxidative Stress
This compound can be used to investigate the role of JNK in oxidative stress-induced cell death. This protocol provides a method for measuring intracellular reactive oxygen species (ROS).
Materials:
-
Treated and control cells in a 96-well plate
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive probe
-
Hank's Balanced Salt Solution (HBSS) or other serum-free medium
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment:
-
Plate cells in a 96-well plate and treat with stress inducers and this compound as described in Protocol 1.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells gently with pre-warmed HBSS.
-
Load the cells with DCFDA (typically 5-10 µM in HBSS) and incubate at 37°C for 30-45 minutes in the dark.
-
-
Measurement:
-
Remove the DCFDA solution and wash the cells again with HBSS.
-
Add HBSS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).
-
An increase in fluorescence indicates an increase in intracellular ROS.
-
Applications in Cell Stress Research
-
ER Stress-Induced Apoptosis: ER stress can activate JNK through the IRE1α-TRAF2 pathway, contributing to apoptosis. This compound can be employed to determine if JNK activation is a critical step in ER stress-induced cell death in a particular cell type. Experiments can involve treating cells with ER stressors like tunicamycin or thapsigargin in the presence or absence of this compound and then assessing apoptosis via caspase-3 activation or Annexin V staining.
-
Oxidative Stress Response: Oxidative stress is a potent activator of the JNK pathway. This compound can be used to dissect the role of JNK in mediating the cellular response to oxidative insults. This can be investigated by exposing cells to agents like hydrogen peroxide (H₂O₂) and evaluating the effect of this compound on cell viability, ROS production, and downstream apoptotic markers.
-
Neurodegenerative Disease Models: JNK signaling is implicated in the neuronal cell death observed in models of diseases like Parkinson's and Alzheimer's. This compound can be applied to neuronal cell cultures subjected to neurotoxic stimuli (e.g., MPTP, amyloid-beta peptides) to assess the neuroprotective potential of JNK inhibition.
-
Ischemia-Reperfusion (I/R) Injury: I/R injury involves both oxidative stress and inflammatory responses, both of which can activate JNK. In vitro models of I/R, such as oxygen-glucose deprivation and reoxygenation, can be used to study the protective effects of this compound on various cell types (e.g., cardiomyocytes, renal epithelial cells).
References
- 1. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The effect of the JNK inhibitor, JIP peptide, on human T lymphocyte proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling Protein Interactions: A Detailed Protocol for Co-Immunoprecipitation with JIP
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for performing co-immunoprecipitation (Co-IP) to investigate the interaction between a target protein of interest (TI) and the c-Jun N-terminal kinase (JNK)-interacting protein (JIP). JIP proteins are crucial scaffold proteins that assemble components of the JNK signaling pathway, playing a pivotal role in cellular responses to stress, neuronal function, and development.[1][2][3][4] Understanding the interactions of JIP with other proteins is essential for elucidating its role in various signaling cascades and for the development of novel therapeutics.
JIP Signaling Pathway
JIP proteins function as molecular scaffolds, bringing together key components of the JNK mitogen-activated protein kinase (MAPK) cascade.[1] This scaffolding function facilitates efficient and specific signal transmission. The core JIP-mediated signaling module involves the sequential activation of a MAPKKK (e.g., MLK), a MAPKK (MKK7), and a MAPK (JNK). The assembled complex ensures the targeted phosphorylation and activation of JNK, which in turn phosphorylates various downstream substrates, including transcription factors like c-Jun, to regulate gene expression and other cellular processes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TI-Jip Concentration for JNK Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the TI-Jip peptide for the inhibition of c-Jun N-terminal kinase (JNK). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the successful implementation of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit JNK?
A1: this compound is a peptide inhibitor of JNK derived from the JNK-binding domain of the JNK-interacting protein-1 (JIP-1). Its sequence is typically represented as RP-KRPTTLNLF. This compound functions as a competitive inhibitor with respect to the JNK substrate, c-Jun. It binds to JNK at the substrate docking site, thereby preventing the phosphorylation of downstream targets like c-Jun and ATF2.
Q2: What is the difference between this compound and cell-permeable versions like TAT-TI-Jip?
A2: Standard this compound has poor cell permeability. To overcome this, it is often fused to a cell-penetrating peptide, such as the trans-activator of transcription (TAT) peptide from HIV. This fusion, known as TAT-TI-Jip, allows the inhibitory peptide to be used in cell-based assays by facilitating its entry into intact cells. For in vitro kinase assays using purified enzymes, the standard this compound is sufficient.
Q3: How should I reconstitute and store my this compound peptide?
A3: Proper handling and storage are critical for peptide stability.
-
Lyophilized Peptide: Store at -20°C or -80°C in a tightly sealed vial, protected from light. For peptides containing residues prone to oxidation (like Cys, Met, or Trp), storing under an inert gas (nitrogen or argon) is recommended.[1][2][3]
-
Reconstitution: Before opening, allow the vial to warm to room temperature to prevent condensation.[3][4] The choice of solvent depends on the peptide's overall charge. For a positively charged peptide like this compound, start with sterile, distilled water. If solubility is an issue, a 10%-30% acetic acid solution can be tried, followed by a small amount of DMSO if necessary.
-
Peptide in Solution: The shelf-life of peptides in solution is limited. It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (up to a week), 4°C may be acceptable, but freezing is preferable for longer periods.
Q4: What is a typical effective concentration range for this compound?
A4: The optimal concentration of this compound is highly dependent on the experimental system (in vitro vs. cell-based), the specific JNK isoform, and the cell type.
-
In Vitro Kinase Assays: Concentrations can range from the nanomolar to the low micromolar range. For example, an IC50 of 0.3 µM has been reported for a JIP1 inhibitory peptide in an in vitro assay. Another study used a final concentration of 1700 nM (1.7 µM) for this compound.
-
Cell-Based Assays: Higher concentrations are generally required for cell-based experiments to account for cell permeability and intracellular stability. A starting point for a dose-response experiment would be a range from 1 µM to 50 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and conditions.
Q5: What are appropriate controls for a this compound experiment?
A5: Including proper controls is essential for interpreting your results.
-
Negative Control: A scrambled peptide with the same amino acid composition but a randomized sequence is an excellent negative control. This helps ensure that the observed effects are due to the specific sequence of this compound and not non-specific peptide effects. An irrelevant peptide of similar size and charge can also be used.
-
Positive Control: If you are setting up a new assay, a known, well-characterized JNK inhibitor (e.g., SP600125) can be used as a positive control for JNK inhibition.
-
Vehicle Control: Always include a control group that is treated with the same solvent used to dissolve the this compound peptide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No JNK inhibition observed | 1. Peptide Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged storage in solution). | 1. Use a fresh aliquot of the peptide. Ensure proper storage conditions (-20°C or -80°C). Reconstitute a fresh stock if necessary. |
| 2. Suboptimal Concentration: The concentration of this compound is too low to be effective in your system. | 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM for cell-based assays). | |
| 3. Poor Cell Permeability (for cell-based assays): The this compound peptide is not entering the cells efficiently. | 3. Use a cell-permeable version of the peptide, such as TAT-TI-Jip. | |
| 4. Inactive JNK Pathway: The JNK pathway may not be sufficiently activated in your experimental setup. | 4. Ensure your stimulus (e.g., UV, cytokines, anisomycin) is effectively activating JNK by running a positive control for JNK activation (e.g., Western blot for phospho-JNK or phospho-c-Jun). | |
| High Background or Non-Specific Effects | 1. Peptide Concentration Too High: High concentrations of any peptide can lead to off-target or cytotoxic effects. | 1. Lower the concentration of this compound. Refer to your dose-response curve to find the lowest effective concentration. |
| 2. Contaminants in Peptide Preparation: The peptide stock may be contaminated. | 2. Use a high-purity (e.g., >95%) peptide. If contamination is suspected, obtain a new batch of the peptide. | |
| 3. Non-Specific Peptide Effects: The observed effects are not due to specific JNK inhibition. | 3. Run a scrambled peptide control. If the scrambled peptide produces the same effect, the results are likely non-specific. | |
| Inconsistent Results Between Experiments | 1. Variability in Peptide Aliquots: Inconsistent concentration between aliquots. | 1. Ensure the peptide is fully dissolved before making aliquots. Vortex the stock solution gently before each use. |
| 2. Cell Passage Number: The response of cells to JNK signaling can change with high passage numbers. | 2. Use cells within a consistent and low passage number range for all experiments. | |
| 3. Variations in Experimental Conditions: Minor differences in incubation times, cell density, or reagent concentrations. | 3. Standardize all experimental parameters and document them carefully for each experiment. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and related JNK inhibitors from the literature. This data can serve as a starting point for experimental design.
| Inhibitor | Parameter | Value | Experimental System | Reference |
| JIP-1 Inhibitory Peptide | IC50 | 0.3 µM | In vitro kinase assay | |
| This compound | Concentration | 1.7 µM | In vitro kinase assay | |
| BI-78D3 (Small Molecule JIP Mimic) | IC50 | 280 nM | In vitro kinase assay (ATF2 substrate) | |
| BI-78D3 (Small Molecule JIP Mimic) | EC50 | 12.4 µM | Cell-based assay (TNF-α stimulated c-Jun phosphorylation) |
Detailed Experimental Protocols
Protocol 1: In Vitro JNK Kinase Assay
This protocol is for determining the inhibitory effect of this compound on the activity of purified JNK enzyme.
-
Prepare Reagents:
-
Active JNK enzyme (e.g., JNK1, JNK2, or JNK3).
-
JNK substrate (e.g., GST-c-Jun or ATF2).
-
This compound stock solution (e.g., 1 mM in sterile water).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP solution (containing [γ-³²P]ATP for radioactive detection, or unlabeled ATP for other detection methods).
-
Stop solution (e.g., SDS-PAGE loading buffer).
-
-
Pre-incubation:
-
In a microcentrifuge tube, combine the active JNK enzyme and the desired concentration of this compound (or control peptide/vehicle) in kinase assay buffer.
-
Incubate for 10-30 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the JNK substrate and the ATP solution.
-
Incubate for 20-30 minutes at 30°C.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding the stop solution.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-³²P]ATP, expose the gel to a phosphor screen and quantify the phosphorylated substrate band using a phosphorimager.
-
Alternatively, if using non-radioactive methods, detect the phosphorylated substrate by Western blotting with a phospho-specific antibody.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: Cell-Based Assay for JNK Inhibition (Western Blot)
This protocol describes how to determine the optimal concentration of a cell-permeable this compound (e.g., TAT-TI-Jip) in a cell culture system.
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight.
-
-
Dose-Response Treatment:
-
Prepare a series of dilutions of TAT-TI-Jip in your cell culture medium (e.g., 0, 1, 5, 10, 25, 50 µM). Include a scrambled peptide control at the highest concentration.
-
Pre-treat the cells with the different concentrations of the peptide for 1-2 hours.
-
-
JNK Activation:
-
Stimulate the JNK pathway by adding a known activator (e.g., anisomycin, UV irradiation, TNF-α) for the appropriate duration (typically 15-30 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-c-Jun (as a readout of JNK activity) and total c-Jun or a loading control (e.g., GAPDH, β-actin).
-
-
Analysis:
-
Quantify the band intensities for phospho-c-Jun and normalize to the total c-Jun or loading control.
-
Plot the normalized phospho-c-Jun levels against the TAT-TI-Jip concentration to determine the effective inhibitory concentration.
-
Visualizations
JNK Signaling Pathway and this compound Inhibition
Caption: JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Logical Relationship for Troubleshooting "No Inhibition"
Caption: Troubleshooting logic for lack of JNK inhibition.
References
- 1. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]
- 2. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological response on a titanium implant-grade surface functionalized with modular peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor solubility of TI-Jip peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with the TI-Jip peptide.
Understanding this compound Peptide Solubility
The this compound peptide, with the sequence Arg-Pro-Lys-Arg-Pro-Thr-Thr-Leu-Asn-Leu-Phe-NH2, is a c-JNK inhibitor.[1] Its solubility is influenced by its amino acid composition, which includes a mix of basic (hydrophilic) and hydrophobic residues. The presence of multiple arginine (Arg) and lysine (Lys) residues gives it a net positive charge at neutral pH, suggesting initial solubility in aqueous solutions. However, the leucine (Leu), phenylalanine (Phe), and proline (Pro) residues contribute to its hydrophobicity, which can lead to aggregation and poor solubility, especially at higher concentrations.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is not dissolving in water. What should I do?
A1: While water is the recommended starting solvent, the hydrophobic residues in this compound can sometimes hinder dissolution. If you observe cloudiness or visible particles, do not assume the peptide is insoluble. Proceed to the troubleshooting steps outlined in the experimental protocols below. The basic nature of the peptide, due to its arginine and lysine residues, means that altering the pH can significantly improve solubility.[2][3]
Q2: Can I use a buffer like PBS to dissolve my this compound peptide initially?
A2: It is generally not recommended to use buffers like PBS for initial reconstitution. Salts in the buffer can sometimes hinder the solubility of peptides. It is best to first dissolve the peptide in water or a dilute acidic solution and then add this stock solution to your buffer of choice.
Q3: Is it safe to heat or sonicate the peptide solution to aid dissolution?
A3: Gentle warming (e.g., up to 40°C) and brief sonication can be effective methods to help dissolve peptides.[4] However, excessive or prolonged heating should be avoided as it can lead to peptide degradation. If you choose to sonicate, do so in short bursts in an ice bath to prevent heating.
Q4: I've dissolved the this compound peptide in an organic solvent, but it precipitates when I add it to my aqueous experimental buffer. How can I prevent this?
A4: This is a common issue when the final concentration of the peptide in the aqueous buffer exceeds its solubility limit. To avoid precipitation, it is crucial to add the concentrated peptide stock solution slowly to the vigorously stirring aqueous buffer. This gradual addition helps to prevent localized high concentrations of the peptide that can lead to aggregation.
Q5: What is the best way to store the this compound peptide solution?
A5: For long-term storage, it is recommended to store the this compound peptide as a lyophilized powder at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Flowchart
Caption: A flowchart outlining the troubleshooting steps for dissolving the this compound peptide.
Quantitative Data Summary
The following table summarizes the recommended solvents and their suitability for dissolving the this compound peptide.
| Solvent | Suitability | Recommended Concentration/Procedure |
| Sterile Deionized Water | Primary Choice: Recommended for initial attempts due to the peptide's basic residues. | Start with the desired final concentration. |
| 10% Acetic Acid | Secondary Choice: Effective for basic peptides that are insoluble in water. | Add dropwise to a peptide slurry in water until dissolved. |
| Dimethyl Sulfoxide (DMSO) | Tertiary Choice: For highly hydrophobic peptides or when aqueous solutions fail.[5] | Use the minimal amount to dissolve the peptide, then slowly add to the aqueous buffer. |
Experimental Protocols
Protocol 1: Solubilization in Aqueous Solution
This protocol is the recommended starting point for dissolving the this compound peptide.
-
Allow the vial of lyophilized this compound peptide to reach room temperature before opening.
-
Add the calculated volume of sterile, deionized water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette the solution to mix.
-
If the peptide does not fully dissolve, proceed to Protocol 2.
Protocol 2: Solubilization using a Dilute Acidic Solution
This protocol is for this compound peptide that does not fully dissolve in water.
-
To the peptide slurry from Protocol 1, add 10% acetic acid dropwise while gently vortexing.
-
Continue adding the acidic solution until the peptide is completely dissolved.
-
Once dissolved, the stock solution can be diluted further with the appropriate experimental buffer.
Protocol 3: Solubilization in an Organic Solvent
This protocol should be used as a last resort when aqueous methods fail.
-
Allow the vial of lyophilized this compound peptide to reach room temperature.
-
Add a minimal amount of DMSO (e.g., 10-20 µL) to the peptide.
-
Gently vortex until the peptide is fully dissolved.
-
To prepare a working solution, slowly add the DMSO stock solution to your vigorously stirring aqueous buffer. This is critical to prevent precipitation.
c-JNK Signaling Pathway
The this compound peptide is an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is activated by various cellular stresses and inflammatory signals.
Caption: A simplified diagram of the c-JNK signaling pathway and the inhibitory action of the this compound peptide.
References
Technical Support Center: Improving the Efficacy of TAT-TI-Jip Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use the TAT-TI-Jip cell-permeable peptide inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experiments and overcome common challenges.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with TAT-TI-Jip.
Peptide Handling and Stability
Question: My TAT-TI-Jip peptide has low solubility. How can I improve this?
Answer: TAT-TI-Jip is a cationic peptide and should be soluble in aqueous buffers. If you are experiencing solubility issues, consider the following:
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer such as PBS (phosphate-buffered saline) at a stock concentration higher than your working concentration (e.g., 1-5 mM).
-
pH: Ensure the pH of your solvent is neutral to slightly acidic.
-
Vortexing: Vortex the solution gently but thoroughly to aid dissolution.
-
Sonication: A brief sonication in a water bath can also help to dissolve any aggregates.
Question: I am concerned about the stability of my TAT-TI-Jip peptide during my experiment. How can I minimize degradation?
Answer: Peptides are susceptible to degradation by proteases present in serum-containing media and cell lysates. To improve the stability of TAT-TI-Jip:
-
Use Serum-Free Media: If your experimental design allows, perform the TAT-TI-Jip incubation in serum-free media. If serum is required, minimize the incubation time.
-
Protease Inhibitors: When preparing cell lysates for downstream analysis, always include a protease inhibitor cocktail to prevent degradation of both the peptide and your target proteins.
-
Chemical Modifications: For long-term or in vivo studies, consider using a modified version of the peptide. Strategies to enhance peptide stability include:
-
D-amino acid substitution: Replacing L-amino acids with their D-enantiomers can make the peptide resistant to proteolysis.
-
Cyclization: Cyclizing the peptide can improve its conformational stability and resistance to exonucleases.
-
PEGylation: Attaching polyethylene glycol (PEG) can increase the half-life of the peptide in biological fluids.
-
Delivery and Cellular Uptake
Question: How can I confirm that TAT-TI-Jip is entering my cells?
Answer: You can verify cellular uptake using several methods:
-
Fluorescence Microscopy: Synthesize or purchase a fluorescently labeled version of TAT-TI-Jip (e.g., with FITC or rhodamine). After incubation, you can visualize the peptide inside the cells. A diffuse cytoplasmic and nuclear signal indicates successful delivery, while a punctate pattern suggests entrapment in endosomes.
-
Flow Cytometry: This method provides a quantitative measure of peptide uptake across a cell population. Cells are treated with a fluorescently labeled TAT-TI-Jip, and the fluorescence intensity of individual cells is measured.
Question: I see a punctate fluorescence pattern when I image my cells treated with fluorescently labeled TAT-TI-Jip. What does this mean and how can I fix it?
Answer: A punctate fluorescence pattern is a classic sign of endosomal entrapment, where the peptide is taken up by endocytosis but fails to escape into the cytoplasm where its target (JNK) resides. Here are some strategies to address this:
-
Optimize Concentration and Incubation Time: Higher concentrations and longer incubation times can sometimes promote endosomal escape, but be mindful of potential cytotoxicity.
-
Endosomal Escape Enhancers: Co-administer agents that facilitate endosomal escape, such as chloroquine or fusogenic peptides (e.g., HA2). However, these should be used with caution as they can have off-target effects.
-
Modified Peptides: Incorporating endosome-disrupting domains into the peptide sequence can enhance its cytosolic delivery.
Question: The delivery efficiency of my TAT-TI-Jip seems low. How can I improve it?
Answer: Several factors can influence the efficiency of TAT-mediated delivery:
-
Cell Type: Different cell lines have varying capacities for endocytosis. Delivery may be more or less efficient depending on the cell type you are using.
-
Serum: Components in serum can interact with the TAT peptide and inhibit its uptake. As mentioned, performing the incubation in serum-free media can improve delivery.
-
Temperature: TAT-mediated uptake is an energy-dependent process. Ensure your cells are incubated at 37°C during treatment.
Assessing Efficacy and Downstream Effects
Question: I am not seeing a decrease in the phosphorylation of c-Jun after treating my cells with TAT-TI-Jip. What could be the problem?
Answer: If you are not observing the expected inhibition of JNK signaling (i.e., a decrease in phosphorylated c-Jun), consider these troubleshooting steps:
-
Confirm Peptide Delivery: First, ensure that the peptide is entering the cells and reaching the cytoplasm (see previous section).
-
Check JNK Activation: Make sure that the JNK pathway is actually activated in your experimental model. You should have a positive control where cells are treated with a known JNK activator (e.g., anisomycin, UV radiation) to confirm that you can detect an increase in p-c-Jun.
-
Optimize TAT-TI-Jip Concentration: The effective concentration of TAT-TI-Jip can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your system.
-
Time Course: The inhibition of JNK signaling may be transient. Perform a time-course experiment to identify the optimal time point for observing the maximal inhibitory effect.
-
Western Blot Troubleshooting: If you are using Western blotting to detect p-c-Jun, there are several technical aspects to consider:
-
Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.
-
Antibody Quality: Ensure that your primary antibody is specific for the phosphorylated form of c-Jun and is used at the recommended dilution.
-
Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can increase background. Use bovine serum albumin (BSA) instead.
-
Low Signal: Phosphorylated proteins are often low in abundance. You may need to load more protein on your gel or use a more sensitive detection reagent.
-
Question: Are there any known off-target effects of TAT-TI-Jip?
Answer: While TAT-TI-Jip is designed to be a specific inhibitor of the JNK-JIP interaction, like many kinase inhibitors, the possibility of off-target effects exists. One study has shown that at higher concentrations, TAT-JIP can also inhibit cyclin-dependent kinase 2, p70 ribosomal protein S6 kinase, and serum and glucocorticoid-regulated kinase activity. It is always recommended to include appropriate controls in your experiments to validate the specificity of the observed effects. This can include using a scrambled version of the TI-Jip peptide fused to TAT as a negative control.
Data Presentation
The following tables summarize quantitative data related to TAT-peptide delivery and stability.
Table 1: Cellular Uptake Efficiency of TAT-Fused Cargo in Different Cell Lines
| Cell Line | Cargo | Incubation Time (h) | Concentration (µM) | Uptake Efficiency (%) | Reference |
| HeLa | GFP | 1 | 1 | ~60 | Fictional Data |
| CHO | β-galactosidase | 2 | 5 | ~45 | Fictional Data |
| HEK293 | Cre Recombinase | 4 | 10 | ~30 | Fictional Data |
| Jurkat | Fluorescent Dextran | 1 | 2 | ~75 | Fictional Data |
Note: The data in this table is illustrative and will vary depending on the specific cargo, experimental conditions, and method of quantification.
Table 2: Half-life of Peptides with and without Stability-Enhancing Modifications
| Peptide | Modification | In Vitro Half-life (in serum) | Reference |
| Native Peptide | None | < 10 minutes | Fictional Data |
| Peptide | D-amino acid substitution | > 24 hours | Fictional Data |
| Peptide | Cyclization | 2-4 hours | Fictional Data |
| Peptide | PEGylation | 8-12 hours | Fictional Data |
Note: The data in this table is illustrative and will vary depending on the specific peptide sequence and the nature of the modification.
Experimental Protocols
Protocol 1: Assessing Cellular Uptake of Fluorescently Labeled TAT-TI-Jip by Fluorescence Microscopy
Materials:
-
Fluorescently labeled TAT-TI-Jip (e.g., FITC-TAT-TI-Jip)
-
Cells of interest
-
Glass-bottom culture dishes or chamber slides
-
Culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixation
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Peptide Treatment:
-
Prepare a working solution of fluorescently labeled TAT-TI-Jip in serum-free medium at the desired concentration (e.g., 1-10 µM).
-
Wash the cells once with PBS.
-
Add the peptide solution to the cells and incubate at 37°C for the desired time (e.g., 1-4 hours).
-
-
Washing:
-
Remove the peptide solution and wash the cells three times with PBS to remove any peptide that is not internalized.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Add a drop of mounting medium to the cells and cover with a coverslip.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore on the peptide and the nuclear stain.
-
Expected Result: Successful cytoplasmic delivery will be observed as a diffuse green (for FITC) or red (for rhodamine) signal throughout the cytoplasm and potentially the nucleus. Endosomal entrapment will appear as distinct fluorescent puncta.
-
Protocol 2: Assessing the Efficacy of TAT-TI-Jip by Western Blot for Phosphorylated c-Jun
Materials:
-
TAT-TI-Jip peptide
-
Cells of interest
-
JNK activator (e.g., anisomycin, UV-C light source)
-
Culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total c-Jun
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of TAT-TI-Jip (e.g., 1-20 µM) in serum-free medium for 1-2 hours at 37°C.
-
Include a "no peptide" control.
-
-
JNK Activation:
-
Activate the JNK pathway by treating the cells with a JNK activator. For example, add anisomycin to a final concentration of 10-20 µg/mL for 30 minutes.
-
Include an "unstimulated" control that is not treated with the activator.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total c-Jun to normalize for protein loading.
-
Expected Result: In the positive control (JNK activator, no peptide), you should see a strong band for phospho-c-Jun. In the samples treated with TAT-TI-Jip, the intensity of the phospho-c-Jun band should decrease in a dose-dependent manner, while the total c-Jun levels remain unchanged.
-
Visualizations
JNK Signaling Pathway and Inhibition by TAT-TI-Jip
Caption: JNK signaling pathway and the inhibitory action of TAT-TI-Jip.
Experimental Workflow for Assessing TAT-TI-Jip Efficacy
Caption: Workflow for Western blot analysis of TAT-TI-Jip efficacy.
Troubleshooting Logic for Low p-c-Jun Signal
Caption: Troubleshooting logic for low p-c-Jun signal after TAT-TI-Jip treatment.
Technical Support Center: Enhancing the Stability of JIP-1 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of the JNK-Interacting Protein 1 (JIP-1) in cell culture experiments.
Troubleshooting Guide
Issue 1: Low or undetectable JIP-1 protein levels in cell lysates.
Possible Cause 1: Rapid Protein Degradation. JIP-1, like many scaffold proteins involved in signaling pathways, can be subject to regulated proteasomal degradation.
Suggested Solution:
-
Proteasome Inhibition: Treat cells with a proteasome inhibitor, such as MG132 (at a final concentration of 10-20 µM for 4-6 hours), before cell lysis. This will block the degradation of ubiquitinated proteins and can help to increase the detectable levels of JIP-1.
-
Optimize Lysis Buffer: Ensure your lysis buffer contains a fresh cocktail of protease inhibitors to prevent degradation by proteases released during cell lysis.
Possible Cause 2: Suboptimal Cell Culture Conditions. Cellular stress can lead to the activation of pathways that promote protein degradation.
Suggested Solution:
-
Maintain Healthy Cell Cultures: Ensure optimal cell density, media composition, and incubator conditions (temperature, CO2, humidity). Avoid overgrowth and nutrient depletion, which can induce stress.
-
Serum Quality: If using serum, be aware that it can contain proteases that may affect protein stability.[1] Heat-inactivating the serum or using a serum-free medium, if appropriate for your cell line, may help.
Possible Cause 3: Inefficient Protein Extraction. JIP-1 is a scaffold protein that can be part of large protein complexes, which may affect its solubility during extraction.
Suggested Solution:
-
Use a Strong Lysis Buffer: Employ a lysis buffer with sufficient detergent strength (e.g., RIPA buffer) to effectively solubilize protein complexes.
-
Mechanical Disruption: Sonication or mechanical shearing of the cell lysate can help to break up large complexes and improve the extraction of JIP-1.
Issue 2: JIP-1 protein levels decrease over the time course of an experiment.
Possible Cause 1: Experimental Treatment Induces JIP-1 Degradation. The experimental conditions (e.g., treatment with a specific compound) may be activating a signaling pathway that leads to the ubiquitination and subsequent degradation of JIP-1.
Suggested Solution:
-
Time-Course with Proteasome Inhibitor: Perform a time-course experiment in the presence and absence of a proteasome inhibitor (e.g., MG132). If JIP-1 levels are stabilized in the presence of the inhibitor, it confirms that the treatment is inducing proteasomal degradation.
-
Identify the Pathway: Investigate signaling pathways that are known to be activated by your treatment and that may be involved in protein degradation (e.g., ubiquitin ligases).
Possible Cause 2: General Cellular Stress. Prolonged experimental manipulations can induce a general stress response in cells, leading to increased protein turnover.
Suggested Solution:
-
Minimize Handling Time: Reduce the duration of experimental steps where cells are outside of the optimal incubator environment.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve your treatment compound is not causing cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of JIP-1 in cultured cells?
A1: The half-life of JIP-1 can vary depending on the cell type and the specific experimental conditions. To determine the half-life of JIP-1 in your specific cell line, a cycloheximide (CHX) chase assay is recommended. CHX blocks protein synthesis, and by monitoring JIP-1 levels at different time points after CHX treatment, you can calculate its rate of degradation.
Q2: Are there any known post-translational modifications that affect JIP-1 stability?
A2: While specific details for JIP-1 are an active area of research, many scaffold proteins are regulated by phosphorylation and ubiquitination. Phosphorylation can create recognition sites for ubiquitin ligases, which then tag the protein for degradation by the proteasome. Identifying potential phosphorylation and ubiquitination sites on JIP-1 could provide insights into its stability regulation.
Q3: How can I increase the stability of JIP-1 for in vitro assays after purification?
A3: For purified JIP-1, stability can be enhanced by optimizing the buffer conditions.[2] Key factors to consider include:
-
pH: Maintain a pH that is close to the isoelectric point of the protein.
-
Additives: Include stabilizers such as glycerol (5-20%), reducing agents like DTT or β-mercaptoethanol to prevent oxidation, and a cocktail of protease inhibitors.[2][3]
-
Storage Temperature: Store the purified protein at -80°C for long-term storage and avoid repeated freeze-thaw cycles.[2]
Q4: What is the role of JIP-1 in cellular signaling?
A4: JIP-1 is a scaffold protein that plays a crucial role in the c-Jun N-terminal kinase (JNK) signaling pathway. It brings together key components of the signaling cascade, including a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and JNK itself, thereby facilitating efficient and specific signal transduction.
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine JIP-1 Half-Life
Objective: To measure the rate of JIP-1 degradation in cultured cells.
Materials:
-
Cultured cells expressing JIP-1
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against JIP-1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multiple plates or wells and grow to the desired confluency.
-
Treat the cells with CHX at a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically for your cell line.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8, 12 hours). The 0-hour time point represents the initial level of JIP-1 before degradation begins.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting.
-
Probe the membrane with a primary antibody specific for JIP-1, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities for JIP-1 at each time point.
-
Plot the percentage of remaining JIP-1 (relative to the 0-hour time point) against time.
-
Calculate the half-life of JIP-1 from the degradation curve.
Protocol 2: Immunoprecipitation to Detect Ubiquitinated JIP-1
Objective: To determine if JIP-1 is ubiquitinated in cells.
Materials:
-
Cultured cells expressing JIP-1
-
Complete cell culture medium
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing protease and deubiquitinase inhibitors, e.g., N-ethylmaleimide)
-
Antibody against JIP-1 for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Western blotting reagents
-
Primary antibody against ubiquitin
-
Secondary antibody (HRP-conjugated)
Procedure:
-
Treat cells with a proteasome inhibitor (e.g., MG132 at 10-20 µM) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-JIP-1 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with a primary antibody against ubiquitin. A high-molecular-weight smear or ladder of bands will indicate ubiquitinated JIP-1.
Quantitative Data Summary
Table 1: General Protein Stabilization Additives
| Additive | Final Concentration | Purpose |
| Glycerol | 25-50% | Cryoprotectant, prevents ice crystal formation. |
| Dithiothreitol (DTT) | 1-5 mM | Reducing agent, prevents oxidation of cysteine residues. |
| β-mercaptoethanol | 1-5 mM | Reducing agent, prevents oxidation of cysteine residues. |
| Protease Inhibitor Cocktail | Varies by manufacturer | Prevents proteolytic degradation. |
| Sodium Azide | 0.02-0.05% | Anti-microbial agent for short-term storage at 4°C. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: JNK signaling pathway with JIP-1 as a scaffold protein.
Caption: Troubleshooting workflow for low JIP-1 protein signal.
References
Technical Support Center: Overcoming Resistance to JNK Inhibitors in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with JNK inhibitors, including the peptide inhibitor TI-JIP, in cancer cell lines.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with JNK inhibitors.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no inhibition of JNK activity after treatment. | 1. Inhibitor degradation: The peptide inhibitor this compound or other small molecule inhibitors may be unstable in the experimental conditions. 2. Insufficient inhibitor concentration: The concentration used may be too low to effectively inhibit JNK in the specific cell line. 3. Cell permeability issues: The inhibitor may not be efficiently entering the cells. | 1. Prepare fresh inhibitor solutions for each experiment. For peptide inhibitors like this compound, consider using stabilizers if recommended by the manufacturer. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. For peptide inhibitors, ensure a cell-penetrating sequence is included. For small molecules, verify their cell permeability characteristics. |
| Inconsistent results between experiments. | 1. Variable cell conditions: Differences in cell confluency, passage number, or serum concentration can affect JNK signaling and inhibitor efficacy. 2. Inconsistent inhibitor preparation: Errors in weighing, dissolving, or diluting the inhibitor. | 1. Standardize cell culture conditions. Use cells within a consistent passage number range and maintain similar confluency at the time of treatment. 2. Prepare a concentrated stock solution of the inhibitor, aliquot, and store at -80°C to ensure consistency. Thaw a fresh aliquot for each experiment. |
| Development of resistance to the JNK inhibitor over time. | 1. Activation of bypass signaling pathways: Cancer cells can activate alternative pro-survival pathways (e.g., PI3K/Akt, NF-κB) to compensate for JNK inhibition. 2. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cells.[1] 3. Mutations in the JNK binding site: While less common for peptide inhibitors that disrupt protein-protein interactions, mutations in the target kinase can prevent inhibitor binding. | 1. Investigate the activation status of other survival pathways using Western blotting. Consider combination therapy with inhibitors of the identified bypass pathways. 2. Evaluate the expression of ABC transporters like MDR1. Co-treatment with an ABC transporter inhibitor may restore sensitivity.[1] 3. Sequence the JNK gene in resistant cells to identify potential mutations. |
| High background in Western blot for phosphorylated JNK (p-JNK). | 1. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. 2. Inadequate blocking: Non-specific antibody binding to the membrane. 3. Insufficient washing: Residual unbound antibodies on the membrane. | 1. Titrate the primary and secondary antibodies to determine the optimal dilution. 2. Increase the blocking time (e.g., to 1.5-2 hours) and consider using a different blocking agent (e.g., 5% BSA instead of milk). 3. Increase the number and duration of wash steps with TBST. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the JNK pathway?
This compound is a peptide inhibitor derived from the JNK-binding domain of the JNK-interacting protein 1 (JIP-1).[2] It acts as a competitive inhibitor, preventing the interaction between JNK and its scaffold protein JIP-1, which is necessary for the efficient phosphorylation and activation of JNK. By disrupting this interaction, this compound blocks the downstream signaling cascade.
Q2: My cancer cell line is showing resistance to a JNK inhibitor. What are the likely mechanisms?
Resistance to JNK inhibitors can arise through several mechanisms:
-
Activation of Alternative Survival Pathways: Cancer cells can compensate for JNK inhibition by upregulating other pro-survival signaling pathways, such as the PI3K/Akt/mTOR or NF-κB pathways.
-
Increased Drug Efflux: The overexpression of multidrug resistance proteins, like P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the Tumor Microenvironment: Factors within the tumor microenvironment, such as cytokines and growth factors, can promote resistance by activating alternative signaling cascades that bypass the need for JNK signaling.
-
Enhanced DNA Damage Repair: In some contexts, JNK signaling is involved in apoptosis following DNA damage. Resistance can emerge through the enhancement of DNA repair mechanisms that allow cancer cells to survive treatment.
Q3: How can I develop a JNK inhibitor-resistant cancer cell line for my studies?
A common method is through continuous exposure to escalating doses of the JNK inhibitor.
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the JNK inhibitor in your parental cell line using a cell viability assay.
-
Initial exposure: Culture the parental cells in a medium containing the JNK inhibitor at a concentration close to the IC50.
-
Dose escalation: Once the cells have adapted and are proliferating, gradually increase the concentration of the inhibitor in the culture medium. This process is repeated over several months.
-
Characterization: Periodically assess the IC50 of the inhibitor in the treated cell population to monitor the development of resistance. A significant increase in the IC50 value compared to the parental line indicates the establishment of a resistant cell line.
Q4: What are some strategies to overcome resistance to JNK inhibitors?
-
Combination Therapy: This is a promising approach. Combining a JNK inhibitor with an inhibitor of a known resistance pathway (e.g., a PI3K inhibitor) can create a synergistic effect and re-sensitize resistant cells. For example, the combination of the JNK inhibitor SP600125 with cisplatin has been shown to enhance DNA damage and reverse cisplatin resistance in ovarian cancer cells.
-
Targeting Drug Efflux Pumps: If resistance is due to increased drug efflux, co-administration of an inhibitor of ABC transporters can restore the intracellular concentration of the JNK inhibitor.
Quantitative Data
| JNK Inhibitor | Cancer Cell Line | Assay Type | IC50 / GI50 | Reference |
| SP600125 | 786-0 (Renal Cancer) | SRB assay (48 hrs) | 27.1 µM (GI50) | |
| SP600125 | Jurkat T cells | c-Jun phosphorylation inhibition | 5 - 10 µM | |
| SP600125 | CD4+ cells | Inflammatory gene expression inhibition | 5 - 12 µM |
Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values can vary depending on the cell line, assay conditions, and exposure time. It is crucial to determine these values empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of a JNK inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
JNK inhibitor (e.g., this compound, SP600125)
-
DMSO (for dissolving the inhibitor)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the JNK inhibitor in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for JNK Pathway Activation
This protocol is to assess the effect of a JNK inhibitor on the phosphorylation of JNK and its downstream target c-Jun.
Materials:
-
Parental and JNK inhibitor-resistant cancer cell lines
-
Complete culture medium
-
JNK inhibitor
-
JNK pathway activator (e.g., Anisomycin, UV radiation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-phospho-c-Jun (Ser63), anti-total-c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed parental and resistant cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the JNK inhibitor at the desired concentration for 1-2 hours.
-
Stimulate the cells with a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes). Include a non-stimulated control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: JNK signaling pathway and the mechanism of action of this compound.
Caption: Mechanisms of resistance to JNK inhibitors in cancer cells.
Caption: Workflow for developing and characterizing JNK inhibitor-resistant cell lines.
References
Technical Support Center: Refining TI-Jip Dosage for In Vivo Animal Studies
Welcome to the technical support center for TI-Jip, a peptide-based inhibitor of c-Jun N-terminal kinase (JNK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage for in vivo animal studies. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as JIP-1(153-163), is a peptide inhibitor of the c-Jun N-terminal kinases (JNKs). It is derived from the JNK-interacting protein-1 (JIP-1), a scaffold protein that plays a role in the JNK signaling pathway. This compound functions as a competitive inhibitor by binding to the docking domain on JNK, thereby preventing the interaction with its substrates and downstream signaling. This makes it a valuable tool for investigating the role of JNK in various physiological and pathological processes.
Q2: What are the main challenges in administering this compound for in vivo studies?
A2: The primary challenge for the in vivo delivery of this compound, like many therapeutic peptides, is its potential for poor membrane permeability and low in vivo stability. Peptides can be susceptible to degradation by proteases, leading to a short half-life and requiring specific formulation strategies to enhance bioavailability and ensure effective concentrations at the target site.
Q3: What are the recommended formulation strategies for in vivo administration of this compound?
A3: Due to its peptide nature, this compound may have solubility and stability challenges. Common strategies to overcome these include:
-
Co-solvents: Dissolving this compound in a small amount of a biocompatible organic solvent like DMSO, followed by dilution with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to keep the final DMSO concentration to a minimum (ideally <10%) to avoid toxicity.
-
Cell-Permeable Peptides (CPPs): Conjugating this compound to a cell-permeable peptide, such as the TAT peptide from the HIV-1 transactivator of transcription, can enhance its cellular uptake and in vivo efficacy. Several studies have successfully used TAT-conjugated JIP-derived peptides in vivo.
-
Encapsulation: Using delivery systems like liposomes or nanoparticles can protect the peptide from degradation, improve its pharmacokinetic profile, and potentially target it to specific tissues.
Q4: How do I determine a starting dose for my in vivo experiments with this compound?
A4: Determining an optimal starting dose requires a multi-step approach. It is recommended to:
-
Review Literature: Search for published studies using this compound or similar JNK inhibitory peptides (e.g., D-JNKI-1) in comparable animal models and disease states. This can provide a valuable starting range.
-
In Vitro to In Vivo Extrapolation: Use the in vitro IC50 or EC50 values of this compound to estimate a target plasma concentration. This can then be used in pharmacokinetic models to predict an initial dose.
-
Pilot Dose-Ranging Study: Conduct a pilot study with a small number of animals using a range of doses (e.g., low, medium, and high) to assess both efficacy and potential toxicity.
Troubleshooting Guide
Problem 1: Poor Solubility or Precipitation of this compound Formulation
-
Symptom: The prepared this compound solution is cloudy, contains visible precipitates, or the peptide does not fully dissolve.
-
Potential Causes:
-
Inappropriate solvent or vehicle.
-
Incorrect pH of the solution.
-
Low-quality reagents.
-
Temperature effects.
-
-
Solutions:
-
Optimize Solvent System: If using a co-solvent approach, try incrementally increasing the percentage of the organic solvent (e.g., DMSO), while remaining within a non-toxic range.
-
Adjust pH: The solubility of peptides is often pH-dependent. Experiment with adjusting the pH of your vehicle.
-
Use High-Purity Reagents: Ensure all solvents and vehicles are of high purity to avoid contaminants that could affect solubility.
-
Gentle Heating and Sonication: Gentle warming or sonication can aid in the dissolution of the peptide. However, be cautious of potential degradation with excessive heat.
-
Problem 2: Inconsistent or No Therapeutic Effect Observed In Vivo
-
Symptom: No significant difference in the desired biological endpoint between the this compound treated group and the vehicle control group.
-
Potential Causes:
-
Suboptimal dosage.
-
Poor bioavailability or rapid clearance of the peptide.
-
Incorrect route of administration.
-
Model-specific issues.
-
-
Solutions:
-
Dose-Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model.
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to measure the concentration of this compound in the plasma and target tissue over time. This will help determine if the peptide is reaching its target at a sufficient concentration and for an adequate duration.
-
Optimize Administration Route: Consider alternative routes of administration. For example, if oral bioavailability is low, intraperitoneal (IP) or intravenous (IV) injections may provide higher and more consistent systemic exposure.
-
Evaluate Target Engagement: Assess the phosphorylation status of JNK's direct substrate, c-Jun, in the target tissue to confirm that this compound is inhibiting JNK activity at the molecular level.
-
Problem 3: Adverse Effects or Toxicity Observed in Animals
-
Symptom: Animals exhibit signs of distress, weight loss, organ damage, or other adverse effects following this compound administration.
-
Potential Causes:
-
Vehicle toxicity.
-
On-target toxicity.
-
Off-target effects.
-
-
Solutions:
-
Vehicle Toxicity Study: Administer the vehicle alone to a control group to rule out any adverse effects caused by the formulation components (e.g., high concentrations of DMSO).
-
Dose Reduction: If on-target toxicity is suspected, reduce the dose and/or the frequency of administration.
-
Monitor Animal Health: Closely monitor the animals for any signs of toxicity. This includes daily observation, regular body weight measurements, and, if necessary, blood chemistry and histopathological analysis of major organs.
-
Data Presentation
Table 1: Overview of JNK Inhibitors and Their Reported In Vivo Applications
| Inhibitor | Type | Animal Model | Disease/Condition | Reported Dosage Range | Route of Administration | Reference |
| SP600125 | Small Molecule | Mouse | Parkinson's Disease | 15-30 mg/kg | Intraperitoneal (IP) | N/A |
| Rat | Inflammatory Pain | 10-30 mg/kg | Intraperitoneal (IP) | N/A | ||
| D-JNKI-1 | Peptide | Mouse | Cerebral Ischemia | 1-10 mg/kg | Intravenous (IV) | N/A |
| Rat | Hearing Loss | 5-20 mg/kg | Intratympanic | N/A | ||
| TAT-TIJIP | Peptide | Mouse | Apoptosis/Necrosis | Not specified | Not specified |
Note: This table provides examples from the literature and should be used as a general guide. Optimal dosages for this compound must be determined empirically for each specific experimental context.
Experimental Protocols
General Protocol for the Preparation and Administration of this compound (Example for IP Injection)
-
Reconstitution of this compound:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a small volume of sterile, high-purity DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Vortex gently to ensure complete dissolution.
-
-
Preparation of Dosing Solution:
-
On the day of injection, dilute the this compound stock solution with sterile saline (0.9% NaCl) to the desired final concentration.
-
The final concentration of DMSO in the dosing solution should be kept as low as possible (e.g., <10%).
-
For example, to prepare a 1 mg/mL dosing solution with 10% DMSO, mix 100 µL of the 10 mg/mL this compound stock solution with 900 µL of sterile saline.
-
-
Administration:
-
Administer the prepared this compound solution to the animals via intraperitoneal (IP) injection.
-
The injection volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).
-
A vehicle control group receiving the same formulation without this compound (e.g., 10% DMSO in saline) should be included in the experiment.
-
Mandatory Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for refining this compound dosage in animal studies.
Caption: A troubleshooting decision tree for in vivo studies with this compound.
Technical Support Center: Optimizing Buffer Conditions for JIP-Mediated Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for kinase assays involving the JNK-interacting protein (JIP) family of scaffold proteins.
Frequently Asked Questions (FAQs)
Q1: What is the role of JIP proteins in a kinase assay?
JIP proteins, such as JIP1, are scaffold proteins that play a critical role in the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3][4] They function by binding to and organizing key components of the kinase cascade, including Mixed-Lineage Kinases (MLKs), MAP Kinase Kinase 7 (MKK7), and JNK.[2] This assembly of a signaling module potentiates the activation of JNK. In a kinase assay, the presence of JIP1 can be essential for achieving robust, stress-induced JNK activation. The stoichiometry of JIP1 to the kinase components is crucial; high levels of JIP1 may inhibit JNK activation by sequestering kinases into separate, non-functional complexes.
Q2: What are the essential components of a kinase assay buffer for a JIP-mediated JNK assay?
A typical kinase assay buffer for a JIP-mediated JNK assay is designed to maintain pH, provide necessary cofactors, and inhibit unwanted enzymatic activity. Key components include a buffering agent (HEPES or Tris-HCl), a magnesium source (MgCl₂), a phosphatase inhibitor (β-glycerophosphate, Na₃VO₄), and a reducing agent (DTT).
Q3: What substrate is commonly used to measure JNK activity in the presence of JIP1?
A commonly used substrate for measuring JNK activity is a fusion protein of Glutathione S-transferase (GST) and the N-terminal domain of c-Jun (GST-c-Jun). JNK phosphorylates c-Jun, and the incorporation of a radiolabeled phosphate from [γ-³²P]ATP can be measured to quantify kinase activity.
Q4: Can JIP proteins be used as a substrate in a kinase assay?
Yes, JIP1 itself can be phosphorylated by JNK. For instance, JNK-dependent phosphorylation of JIP1 at Serine 421 has been shown to act as a molecular switch, regulating the direction of axonal transport. Therefore, a kinase assay could be designed to measure the phosphorylation of JIP1 by JNK.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no JNK activity | Suboptimal buffer conditions. | Ensure all buffer components are at their optimal concentrations. Verify the pH of the buffer. See Table 1 for recommended buffer composition. |
| Degraded or inactive kinase/substrate. | Use freshly prepared or properly stored aliquots of kinase and substrate. Avoid repeated freeze-thaw cycles. | |
| Incorrect JIP1 concentration. | Optimize the concentration of JIP1. High concentrations can sometimes inhibit JNK activation by disrupting the formation of a functional signaling complex. | |
| Absence of essential cofactors. | Ensure the presence of MgCl₂ and ATP at appropriate concentrations. | |
| Phosphatase activity. | Include phosphatase inhibitors like β-glycerophosphate and sodium orthovanadate in your buffer. | |
| High background signal | Contaminating kinase activity. | Ensure the purity of your recombinant JIP1 and JNK proteins. |
| Non-specific binding to beads (in immunoprecipitation-based assays). | Increase the number of washes after immunoprecipitation. Consider using a blocking agent like BSA in your wash buffer. | |
| Autophosphorylation of the kinase. | Run a control reaction without the substrate to determine the level of autophosphorylation. | |
| Inconsistent results between experiments | Variability in reagent preparation. | Prepare a large batch of kinase assay buffer and other reagents to be used across multiple experiments. |
| Cell lysis conditions. | If using cell lysates, ensure the lysis buffer is compatible with the kinase assay and that protein concentrations are consistent. Some lysis buffers may interfere with kinase activity. | |
| Incubation times and temperatures. | Strictly adhere to optimized incubation times and temperatures for the kinase reaction. |
Data Presentation
Table 1: Recommended JIP-JNK Kinase Assay Buffer Composition
| Component | Concentration Range | Function | Reference |
| HEPES, pH 7.4 | 25 mM | Buffering agent to maintain pH | |
| β-glycerophosphate | 25 mM | Phosphatase inhibitor | |
| MgCl₂ | 10-25 mM | Cofactor for ATP binding and kinase activity | |
| Sodium Orthovanadate (Na₃VO₄) | 0.5 mM | Phosphatase inhibitor | |
| Dithiothreitol (DTT) | 0.5 mM | Reducing agent to maintain protein integrity | |
| ATP | 30-50 µM | Phosphate donor |
Experimental Protocols
Detailed Methodology for a JNK Immune-Complex Kinase Assay
This protocol is adapted from a method used to measure JNK activity in the context of JIP1.
-
Cell Lysis:
-
Lyse cells in an appropriate ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-JNK antibody to capture the JNK protein.
-
Add protein A/G agarose beads to pull down the antibody-JNK complex.
-
Wash the immunoprecipitates three times with ice-cold lysis buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Wash the immunoprecipitates once with Kinase Assay Buffer (25 mM HEPES pH 7.4, 25 mM β-glycerol phosphate, 25 mM MgCl₂, 0.5 mM Na₃VO₄, and 0.5 mM DTT).
-
Resuspend the beads in 50 µL of Kinase Assay Buffer.
-
Add the substrate (e.g., 5 µg of GST-c-Jun (1-79)).
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 50 µM.
-
Incubate at 30°C for a predetermined optimal time (e.g., 20-30 minutes).
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the signal using a phosphorimager.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to JNK Peptide Inhibitors: TI-JIP vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the c-Jun N-terminal kinase (JNK) peptide inhibitor, TI-JIP, with other notable JNK inhibitors. The comparison focuses on their mechanisms of action, inhibitory potency, and reported efficacy, supported by experimental data. This objective analysis aims to assist researchers in selecting the most appropriate JNK inhibitor for their specific experimental needs.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] Activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and heat shock, the JNK signaling pathway plays a critical role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation. Consequently, JNKs have emerged as significant therapeutic targets for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2] JNK inhibitors can be broadly categorized into peptide-based inhibitors and small molecule inhibitors, each with distinct mechanisms of action and pharmacological profiles.
Mechanism of Action: A Tale of Two Strategies
JNK inhibitors primarily function through two distinct mechanisms: ATP-competitive inhibition and substrate-competitive inhibition.
-
ATP-Competitive Inhibition: Small molecule inhibitors like SP600125 and AS601245 are ATP-competitive, meaning they bind to the ATP-binding pocket of the JNK enzyme, preventing the transfer of phosphate from ATP to its substrates.[2]
-
Substrate-Competitive Inhibition: Peptide inhibitors, including This compound and D-JNKI-1 , are derived from JNK-interacting proteins (JIPs). They act as substrate-competitive inhibitors by binding to the substrate-docking site on JNK, thereby preventing the phosphorylation of downstream targets like c-Jun.[3] BI-78D3 is a small molecule designed to mimic the action of JIP1 and also functions as a substrate-competitive inhibitor.[4]
Quantitative Comparison of JNK Inhibitors
The inhibitory potency of different JNK inhibitors is a critical factor for their application in research and potential therapeutic development. The following table summarizes the available quantitative data for this compound and its alternatives.
| Inhibitor | Type | Target(s) | IC50 / Ki | Mechanism of Action |
| This compound | Peptide | JNKs | Ki = 0.39 ± 0.08 µM (for c-Jun) | Substrate-Competitive |
| D-JNKI-1 (AM-111) | Peptide | JNKs | Not reported in terms of IC50, but potent in vivo protective effects observed at various concentrations. | Substrate-Competitive |
| SP600125 | Small Molecule | JNK1, JNK2, JNK3 | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM | ATP-Competitive |
| AS601245 | Small Molecule | JNK1, JNK2, JNK3 | JNK1: 150 nM, JNK2: 220 nM, JNK3: 70 nM | ATP-Competitive |
| BI-78D3 | Small Molecule | JNK1 | IC50 = 280 nM (kinase activity), IC50 = 500 nM (JIP1 competition) | Substrate-Competitive |
In Vivo Efficacy: From Bench to Biological Systems
The ultimate test of a JNK inhibitor's utility lies in its efficacy in a biological context. The following table summarizes key in vivo findings for the compared inhibitors.
| Inhibitor | Animal Model | Application | Key Findings |
| D-JNKI-1 (AM-111) | Guinea Pig (hearing loss) | Local delivery to the cochlea | Prevented progressive hearing loss after acoustic trauma and neomycin-induced ototoxicity. |
| Rat (brain mitochondria) | Intraperitoneal injection | Reversed pathological events in brain mitochondria and abolished cytochrome c release and PARP cleavage. | |
| Mouse (colitis) | Subcutaneous injection | Significantly decreased the disease activity index in a model of chronic colitis. | |
| Mouse (Rett syndrome) | Not specified | Promoted recovery of body weight and locomotor impairments and rescued dendritic spine alterations. | |
| SP600125 | Mouse (endotoxin-induced inflammation) | Intravenous or oral administration | Significantly inhibited LPS-induced TNF-α serum levels. |
| AS601245 | Gerbil (global cerebral ischemia) | Intraperitoneal injection | Provided significant protection against the delayed loss of hippocampal CA1 neurons. Reduced axon/dendrite damage and cognitive deficits. |
| Mouse (LPS-induced inflammation) | Oral administration | Potent inhibitor of LPS-induced TNF-α release. | |
| BI-78D3 | Mouse (Con A-induced liver damage) | Not specified | Blocked JNK-dependent liver damage. |
| Mouse (Type 2 diabetes) | Not specified | Restored insulin sensitivity. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors operate, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating JNK inhibition.
Experimental Protocols
In Vitro JNK Kinase Assay
This protocol is adapted from commercially available kits and published literature to measure the direct inhibitory effect of a compound on JNK kinase activity.
Materials:
-
Recombinant active JNK enzyme
-
JNK substrate (e.g., GST-c-Jun, ATF2)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 10 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
[γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for non-radioactive assay)
-
P81 phosphocellulose paper (for radioactive assay)
-
Phosphoric acid (for washing)
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the recombinant JNK enzyme, the JNK substrate, and the Kinase Assay Buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor or vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Kinase Reaction: Start the reaction by adding ATP (and [γ-³²P]ATP for the radioactive assay) to the mixture.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Termination of Reaction:
-
Radioactive Assay: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.
-
Non-Radioactive (ADP-Glo™) Assay: Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
-
Detection:
-
Radioactive Assay: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive (ADP-Glo™) Assay: Add the Kinase Detection Reagent and measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
Western Blot Analysis of JNK Phosphorylation in Cultured Cells
This protocol outlines the steps to assess the inhibitory effect of a compound on JNK and c-Jun phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., Anisomycin, UV radiation, TNF-α)
-
Test inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-JNK (Thr183/Tyr185), rabbit anti-total JNK, rabbit anti-phospho-c-Jun (Ser63)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and grow to 70-80% confluency.
-
If necessary, starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with a JNK activator for the appropriate time (e.g., Anisomycin at 25 µg/mL for 30 minutes). Include an unstimulated control group.
-
-
Cell Lysis:
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-JNK or phospho-c-Jun (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal.
-
Quantify the band intensities. Normalize the intensity of the phospho-protein bands to their respective total protein bands to determine the level of inhibition.
-
Conclusion
The choice of a JNK inhibitor depends heavily on the specific research question and experimental design. This compound , as a substrate-competitive peptide inhibitor, offers a distinct mechanism of action compared to the more common ATP-competitive small molecules. Its specificity for the JNK substrate docking site may provide advantages in certain contexts, potentially avoiding off-target effects associated with the highly conserved ATP-binding pocket of kinases.
For in vitro kinase assays where direct enzyme inhibition is measured, small molecules like SP600125 and AS601245 offer high potency in the nanomolar range. However, for cell-based assays and in vivo studies, the cell permeability and stability of the inhibitor become crucial. Peptide inhibitors like D-JNKI-1 , often modified for enhanced stability and cell penetration, have demonstrated significant efficacy in various animal models of disease. The small molecule BI-78D3 also presents a promising substrate-competitive alternative with demonstrated in vivo activity.
Researchers should carefully consider the data presented in this guide, including the mechanism of action, potency, and context of the supporting experimental data, to make an informed decision on the most suitable JNK inhibitor for their studies.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JNK inhibitor D-JNKI-1 blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of JNK2-Selective Peptide Inhibitors that Inhibit Breast Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unraveling the Isoform Specificity of TI-JIP: A Comparative Guide for JNK Inhibitors
For researchers, scientists, and drug development professionals, the precise targeting of specific c-Jun N-terminal kinase (JNK) isoforms is critical for therapeutic advancement. This guide provides a comprehensive analysis of the JNK inhibitor TI-JIP, evaluating its specificity for JNK isoforms in comparison to other available inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular interactions and experimental workflows.
Executive Summary
The c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases, are key regulators of cellular responses to stress and play pivotal roles in a spectrum of diseases, including neurodegenerative disorders, inflammation, and cancer. The three main JNK isoforms—JNK1, JNK2, and JNK3—exhibit distinct, and at times opposing, physiological functions. Consequently, the development of isoform-specific JNK inhibitors is a paramount objective in modern drug discovery.
This guide focuses on validating the isoform specificity of this compound, a peptide inhibitor derived from the JNK-interacting protein-1 (JIP-1). Through a detailed comparison with other JNK inhibitors, we aim to provide a clear and objective resource for researchers selecting the appropriate tools to dissect JNK signaling pathways.
This compound: Mechanism of Action and Isoform Specificity
This compound is a peptide mimic of the JNK-binding domain (JBD) of the scaffold protein JIP-1. It functions as a substrate-competitive inhibitor, binding to the docking site on JNK that is also recognized by its natural substrates, such as c-Jun. This mode of action is distinct from ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases.
While the unique mechanism of this compound offers the potential for high selectivity, experimental evidence suggests that it does not significantly discriminate between the three JNK isoforms. A study investigating a truncated 10-amino-acid version of the JIP-1 peptide (JIP10: PKRPTTLNLF), which is highly similar to this compound (RP-KRPTTLNLF), demonstrated a lack of isoform selectivity. In in vitro kinase assays, both JIP10 and a cell-permeable TAT-JIP10 fusion peptide inhibited JNK1, JNK2, and JNK3 with comparable IC50 values, all falling within the low micromolar range (1.1–1.9 μM). This is attributed to the high degree of conservation of the JIP-1 docking site across the JNK isoforms.
Comparative Analysis of JNK Inhibitors
To provide a broader context for the performance of this compound, the following table summarizes the inhibitory activity (IC50 values) of this compound and a selection of other widely used JNK inhibitors against the three JNK isoforms.
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Isoform Selectivity |
| This compound (derived peptides) | Peptide, Substrate-Competitive | ~1100 | ~1900 | ~1500 | Pan-JNK |
| SP600125 | Small Molecule, ATP-Competitive | 40 | 40 | 90 | Pan-JNK |
| AS601245 | Small Molecule, ATP-Competitive | 150 | 220 | 70 | Pan-JNK, slight JNK3 preference |
| JNK-IN-8 | Small Molecule, Covalent | 4.7 | 18.7 | 1.0 | Pan-JNK, potent |
| BI-78D3 | Small Molecule, Substrate-Competitive | 280 | Not Reported | Not Reported | Pan-JNK |
| YL5084 | Small Molecule, Covalent | >10,000 | ~500 | Not Reported | JNK2 Selective |
| Compound 3 (from a study) | Small Molecule | >100,000 | >100,000 | 40 | JNK3 Selective |
Experimental Protocols
To facilitate the independent validation of JNK inhibitor specificity, a detailed protocol for a robust in vitro kinase assay is provided below. This protocol is designed for the assessment of peptide inhibitors against purified JNK isoforms using the substrate GST-c-Jun.
In Vitro JNK Kinase Assay for Peptide Inhibitor Specificity
1. Materials and Reagents:
-
Active, purified human JNK1, JNK2, and JNK3 enzymes (e.g., recombinant, expressed in E. coli)
-
GST-c-Jun (1-79) fusion protein (substrate)
-
This compound peptide inhibitor and other inhibitors for comparison
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10 mM unlabeled ATP
-
4x SDS-PAGE Sample Buffer
-
Phosphocellulose paper (P81)
-
0.5% Phosphoric acid
-
Scintillation counter and scintillation fluid
2. Experimental Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of the this compound peptide and other test inhibitors in the Kinase Assay Buffer. It is recommended to perform a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 μM).
-
Set up Kinase Reactions: In a 96-well plate or microcentrifuge tubes, prepare the following reaction mixture on ice. For each JNK isoform, set up reactions in triplicate for each inhibitor concentration.
-
5 μL of Kinase Assay Buffer
-
2.5 μL of 4x GST-c-Jun (final concentration 2 μ g/reaction )
-
2.5 μL of inhibitor dilution (or buffer for control)
-
5 μL of diluted active JNK isoform (e.g., 10-20 ng per reaction; the optimal amount should be determined empirically to ensure linear reaction kinetics)
-
-
Pre-incubation: Gently mix and incubate the plate/tubes at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding 10 μL of ATP mixture (containing 10 μM unlabeled ATP and 1 μCi [γ-³²P]ATP) to each well.
-
Incubation: Incubate the reactions at 30°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting 20 μL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.
-
Washing:
-
Immediately place the P81 papers in a beaker containing 0.5% phosphoric acid.
-
Wash the papers four times with gentle agitation for 5 minutes each in fresh 0.5% phosphoric acid.
-
Perform a final wash with acetone for 2 minutes to dry the papers.
-
-
Quantification:
-
Place the dried P81 papers in scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing JNK Signaling and Inhibition
To better illustrate the molecular context of this compound's action and the experimental workflow, the following diagrams have been generated using the Graphviz DOT language.
A Comparative Guide to TI-JIP and Small Molecule JNK Inhibitors for Researchers
In the landscape of signal transduction research and drug discovery, the c-Jun N-terminal kinases (JNKs) have emerged as critical targets in a host of cellular processes, including inflammation, apoptosis, and neurodegeneration. Consequently, the development of potent and specific JNK inhibitors is of paramount interest. This guide provides a detailed comparison of a leading peptide-based inhibitor, TI-JIP, and a selection of widely used small molecule JNK inhibitors: SP600125, AS601245, TCS JNK 6o, and BI-78D3.
This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a JNK inhibitor for their experimental needs. We will delve into their mechanisms of action, inhibitory potency, and isoform selectivity, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: A Tale of Two Strategies
JNK inhibitors can be broadly categorized based on their mechanism of action. Small molecule inhibitors are typically ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain. In contrast, peptide inhibitors like this compound are substrate-competitive, interfering with the interaction between JNK and its protein substrates.
This compound , a peptide derived from the JNK-interacting protein-1 (JIP-1), functions as a substrate-competitive inhibitor.[1] JIP-1 is a scaffold protein that facilitates JNK signaling by bringing JNK in proximity to its upstream activating kinases.[2] this compound mimics the JNK-binding domain of JIP-1, thereby disrupting the formation of the JNK signaling complex.[1]
Small molecule inhibitors such as SP600125, AS601245, and TCS JNK 6o are ATP-competitive, meaning they vie with ATP for binding to the kinase's active site.[3][4] BI-78D3, however, represents a unique class of small molecule inhibitors that functions as a substrate-competitive inhibitor by targeting the JIP1-JNK interaction site.
dot
Quantitative Comparison of JNK Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and the selected small molecule JNK inhibitors against the three main JNK isoforms: JNK1, JNK2, and JNK3. It is important to note that IC50, Ki, and EC50 values can vary between studies due to different experimental conditions.
Table 1: In Vitro Potency of JNK Inhibitors (IC50/Ki in nM)
| Inhibitor | JNK1 | JNK2 | JNK3 | Mechanism of Action | References |
| This compound | Ki: 390 | - | - | Substrate-competitive | |
| SP600125 | IC50: 40 | IC50: 40 | IC50: 90 | ATP-competitive | |
| AS601245 | IC50: 150 | IC50: 220 | IC50: 70 | ATP-competitive | |
| TCS JNK 6o | IC50: 45, Ki: 2 | IC50: 160, Ki: 4 | Ki: 52 | ATP-competitive | |
| BI-78D3 | IC50: 280 (JNK activity), IC50: 500 (JIP1 binding), Ki: 200 | - | - | Substrate-competitive |
Table 2: Cellular Efficacy and Selectivity Profile
| Inhibitor | Cellular EC50 | Selectivity Notes | References |
| TAT-JIP | - | More selective than SP600125 but also inhibits CDK2, p70S6K, and SGK. | |
| SP600125 | 5-10 µM (c-Jun phosphorylation) | >20-fold selective for JNKs over a range of other kinases. However, it can inhibit other kinases with similar or greater potency. | |
| AS601245 | - | 10- to 20-fold selectivity over c-src, CDK2, and c-Raf; >50- to 100-fold selectivity over a range of other kinases. | |
| TCS JNK 6o | 920 nM (c-Jun phosphorylation) | >1000-fold selectivity over ERK2 and p38. | |
| BI-78D3 | 12.4 µM (TNF-α stimulated c-Jun phosphorylation) | >100-fold less active against p38α; inactive against mTOR and PI3Kα. |
Experimental Protocols
Accurate and reproducible experimental design is crucial for evaluating the efficacy of JNK inhibitors. Below are detailed protocols for key in vitro and cellular assays.
In Vitro JNK Kinase Assay (Radioactive)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JNK.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3
-
GST-c-Jun (1-79) as substrate
-
Kinase assay buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
[γ-³²P]ATP
-
Test inhibitor (dissolved in DMSO)
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant JNK enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into the GST-c-Jun substrate using a phosphorimager.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
dot
Cellular JNK Inhibition Assay (Western Blot for phospho-c-Jun)
This assay assesses the ability of an inhibitor to block JNK signaling within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV radiation)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the JNK inhibitor for 1-2 hours.
-
Stimulate the cells with a JNK activator for a specified time (e.g., 30 minutes with Anisomycin).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin) to normalize the data.
-
Quantify band intensities to determine the extent of c-Jun phosphorylation inhibition.
dot
Concluding Remarks
The choice between a peptide-based inhibitor like this compound and a small molecule inhibitor depends on the specific research question and experimental context.
-
This compound and its derivatives offer a distinct, substrate-competitive mechanism of action, which can be advantageous for studying the roles of JNK-substrate interactions. However, their peptide nature may present challenges in terms of cell permeability and in vivo stability, although modifications like the attachment of cell-penetrating peptides (e.g., TAT) can mitigate these issues.
-
Small molecule inhibitors generally exhibit better cell permeability and pharmacokinetic properties, making them suitable for both in vitro and in vivo studies. ATP-competitive inhibitors like SP600125, AS601245, and TCS JNK 6o have been widely used, but their selectivity should be carefully considered, as off-target effects are a known concern. BI-78D3 offers an interesting alternative with its substrate-competitive mechanism, potentially providing a different selectivity profile.
Ultimately, a thorough understanding of the strengths and limitations of each inhibitor, as outlined in this guide, will empower researchers to select the most appropriate tool to unravel the complex roles of JNK signaling in health and disease. Direct head-to-head comparative studies under standardized conditions are still needed to provide a more definitive ranking of these valuable research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TI-JIP-Mediated JNK1 Inhibition: A Cross-Validation with JNK1 Mutants
This guide provides a comparative analysis of the effects of the JNK inhibitor peptide, TI-JIP, cross-validated with the use of c-Jun N-terminal kinase 1 (JNK1) mutants. The content is intended for researchers, scientists, and professionals in drug development to facilitate the objective assessment of this compound's performance and to provide foundational experimental data.
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress stimuli, regulating processes such as apoptosis, inflammation, and cell proliferation.[1][2][3] The scaffold protein JNK-interacting protein 1 (JIP1) plays a key role in this pathway by assembling components of the JNK signaling cascade, thereby enhancing signal transmission.[4][5] Peptides derived from the JNK-binding domain of JIP1, such as this compound, have been shown to act as potent inhibitors of JNK activity. This guide explores the validation of this compound's inhibitory effects through comparative experiments involving JNK1 mutants.
Data Presentation: Quantitative Analysis of JNK Inhibition
The following tables summarize quantitative data on the inhibition of JNK1 by this compound and the functional impact of JNK1 mutants.
| Inhibitor/Mutant | Target | Assay Type | Measured Parameter | Result | Reference |
| This compound | JNK1 | In Vitro Kinase Assay | Inhibition of GST-c-Jun-(1-135) phosphorylation | Significant inhibition at 1700 nM | |
| JNK1AF (dominant negative) | Endogenous JNK1 | Kinase Assay in Cells | Inhibition of endogenous JNK1 activity | ~80% inhibition | |
| MKK4-dn (dominant negative) | MEKK1-induced JNK1 activation | Kinase Assay in Cells | Inhibition of JNK1 activation | ~80% inhibition |
| Experimental Model | Treatment/Condition | Measured Outcome | Finding | Reference |
| HeLa Cells | Overexpression of JNK1 mutants | c-Jun trans-reporting | Validation of kinase activity of mutants | |
| 293 or COS-7 Cells | Co-transfection with hILP and JNK1 mutants | JNK1 activation | hILP activates JNK1, effect blocked by dominant negative mutants | |
| jnk1-/- jnk2-/- MEFs | ER Stress (Thapsigargin/Tunicamycin) | Caspase 3/7 activity | Increased apoptosis in JNK deficient cells early in ER stress |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
In Vitro Kinase Assay for JNK1 Inhibition by this compound
This protocol is adapted from methodologies described for assessing JNK inhibition.
-
Protein Purification: Recombinant, activated JNK1 and its substrate (e.g., GST-c-Jun-(1-135)) are expressed and purified.
-
Pre-incubation: Activated JNK1 is pre-incubated with either a buffer control or varying concentrations of the this compound peptide for 10 minutes at 30°C.
-
Kinase Reaction: The kinase reaction is initiated by adding the substrate (e.g., GST-c-Jun) and [γ-32P]ATP to the JNK1-inhibitor mixture. The reaction is carried out at 37°C for 20 minutes in a kinase reaction buffer (e.g., 100 mM Hepes, pH 7.6/100 mM MgCl2/125 mM β-glycerophosphate/0.5 mM sodium orthovanadate/10 mM DTT).
-
Detection: The reaction is stopped, and the products are separated by SDS-PAGE. The incorporation of 32P into the substrate is visualized by autoradiography and quantified.
Cell-Based Cross-Validation with JNK1 Mutants
This protocol describes a general workflow for validating the specificity of this compound using dominant-negative JNK1 mutants.
-
Plasmid Constructs: Obtain or construct expression vectors for wild-type JNK1 and a dominant-negative JNK1 mutant (JNK1AF), where the phosphorylation sites are mutated.
-
Cell Culture and Transfection: Culture appropriate cells (e.g., HEK293, COS-7, or HeLa). Transfect cells with the JNK1 constructs using a suitable transfection reagent.
-
Treatment: After allowing for protein expression (e.g., 18-24 hours), treat the cells with a known JNK activator (e.g., UV irradiation, cytokines) in the presence or absence of this compound.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the expressed JNK1 proteins using an appropriate antibody.
-
Kinase Activity Measurement: Assess the kinase activity of the immunoprecipitated JNK1 towards a specific substrate (e.g., ATF-2) as described in the in vitro kinase assay.
-
Analysis of Downstream Effects: Analyze downstream events such as apoptosis by measuring caspase 3/7 activity or by staining for apoptotic markers.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the JNK signaling pathway, the mechanism of this compound inhibition, and a proposed experimental workflow for cross-validation.
JNK Signaling Pathway with JIP1 Scaffold
Mechanism of JNK1 Inhibition by this compound
Experimental Workflow for Cross-Validation
References
- 1. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JIP Group of Mitogen-Activated Protein Kinase Scaffold Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mixed lineage kinase-dependent JNK activation is governed by interactions of scaffold protein JIP with MAPK module components - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TI-Jip and Sab KIM1 Peptides: Pan-JNK Inhibition vs. Selective Mitochondrial Targeting
For researchers, scientists, and drug development professionals, the choice between peptide-based inhibitors can be critical for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a comparative analysis of two prominent c-Jun N-terminal kinase (JNK) interacting peptides: TI-Jip and the Sab Kinase Interacting Motif 1 (KIM1) peptide. While both peptides interface with the JNK signaling cascade, they exhibit fundamentally different mechanisms and specificities, making them suitable for distinct research and therapeutic applications.
This comparison guide delves into the experimental data differentiating these two peptides, presenting quantitative performance metrics, detailed experimental methodologies, and visual representations of their signaling pathways and experimental workflows.
Performance Comparison: this compound vs. Sab KIM1 Peptide
The primary distinction between this compound and the Sab KIM1 peptide lies in their inhibitory action on JNK signaling. This compound, derived from the JNK-interacting protein-1 (JIP-1), acts as a broad-spectrum inhibitor of JNK activity. In contrast, the Sab KIM1 peptide, derived from the mitochondrial scaffold protein Sab (SH3BP5), selectively disrupts the interaction between JNK and Sab at the mitochondria, thereby inhibiting only the mitochondrial branch of JNK signaling.
Quantitative data from in vitro and cell-based assays highlight these differences:
| Parameter | This compound | Sab KIM1 Peptide | Reference |
| Target | All JNK isoforms | JNK bound to mitochondrial Sab | [1][2] |
| Mechanism of Action | Competitive inhibitor with respect to JNK substrates (e.g., c-Jun) | Disrupts the JNK-Sab protein-protein interaction at the mitochondria | [1][2] |
| Binding Affinity (to JNK3α1) | High (25-fold greater than Sab KIM1 peptide) | Low | [1] |
| IC50 for JNK3α1 phosphorylation of Sab | ~1 µM | ~12 µM | |
| IC50 for JNK1α1 phosphorylation of c-jun | Potent Inhibition | No significant inhibition | |
| Effect on nuclear JNK signaling (c-Jun phosphorylation, AP-1 transcription) | Inhibits | No significant effect | |
| Effect on mitochondrial JNK signaling (Bcl-2 phosphorylation, apoptosis, mitochondrial membrane potential dissipation, superoxide generation) | Inhibits | Inhibits |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Sab KIM1 peptides stem from their distinct points of intervention in the JNK signaling cascade.
References
- 1. Selective Inhibition of Mitochondrial JNK Signaling Achieved Using Peptide Mimicry of the Sab Kinase Interacting Motif-1 (KIM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical features and the mechanism of inhibition of a kinase interaction motif-based peptide inhibitor of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Competitive Edge: A Comparative Guide to TI-Jip's Inhibition of JNK
For Immediate Release
This guide provides a comprehensive analysis of TI-Jip, a peptide inhibitor of c-Jun N-terminal kinase (JNK), confirming its mechanism of competitive inhibition. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of this compound with other known JNK inhibitors, supported by experimental data and detailed protocols.
Executive Summary
c-Jun N-terminal kinases (JNKs) are critical mediators in cellular responses to stress, inflammation, and apoptosis, making them significant targets for therapeutic intervention. This compound, a peptide derived from the JNK-interacting protein-1 (JIP-1), has emerged as a potent and specific inhibitor of JNK. This guide confirms that this compound functions as a competitive inhibitor with respect to the JNK substrate, c-Jun. This mechanism offers a distinct advantage in terms of specificity compared to ATP-competitive inhibitors. This document presents a comparative analysis of this compound's inhibitory potency against other common JNK inhibitors and provides detailed experimental methodologies to validate these findings.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the quantitative data on the inhibitory activity of this compound and other well-characterized JNK inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Inhibitor | Type of Inhibition (vs. Substrate) | Target(s) | Ki (nM) | IC50 (nM) |
| This compound | Competitive | JNK | 390 ± 80[1] | - |
| SP600125 | ATP-Competitive | JNK1, JNK2, JNK3 | 190[2][3] | 40 (JNK1), 40 (JNK2), 90 (JNK3)[4] |
| AS601245 | ATP-Competitive | JNK1, JNK2, JNK3 | - | 150 (JNK1), 220 (JNK2), 70 (JNK3) |
| BI-78D3 | Substrate-Competitive | JNK | 200 | 280 |
Experimental Protocols
To determine the competitive inhibition mechanism of this compound, a series of in vitro kinase assays are performed. The following protocol outlines the key steps.
Protocol: JNK Enzyme Kinetics Assay for Determining Inhibition Mechanism
1. Objective: To determine the kinetic parameters (Km and Vmax) of JNK in the presence and absence of this compound and to elucidate the mechanism of inhibition.
2. Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate: Recombinant c-Jun (or a suitable peptide substrate like ATF2)
-
This compound peptide (RP-KRPTTLNLF)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, or [γ-³²P]ATP for radiometric assay)
-
96-well or 384-well plates
-
Plate reader (for luminescence or radioactivity detection)
3. Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare serial dilutions of the c-Jun substrate in kinase assay buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and make serial dilutions.
-
Prepare a solution of JNK enzyme at a fixed concentration in kinase assay buffer.
-
-
Assay Setup:
-
Set up reactions in a multi-well plate. Each reaction will have a final volume of 25-50 µL.
-
Control Reactions (No Inhibitor): Add a fixed concentration of JNK enzyme to wells containing varying concentrations of the c-Jun substrate.
-
Inhibitor Reactions: Add the same fixed concentration of JNK enzyme and varying concentrations of the c-Jun substrate to wells containing a fixed concentration of this compound. Repeat this for several different fixed concentrations of this compound.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a fixed concentration of ATP to each well. The ATP concentration should ideally be at or near its Km value for JNK to accurately determine competitive inhibition with respect to the substrate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and measure the amount of product formed (phosphorylated c-Jun or ADP) using the chosen detection method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Plot the initial reaction velocity (rate of product formation) against the substrate concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/velocity versus 1/[substrate concentration].
-
For competitive inhibition, the lines for the different inhibitor concentrations will intersect on the y-axis (1/Vmax), while the x-intercepts (-1/Km) will increase with increasing inhibitor concentration.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
References
Validating the Efficacy of TI-JIP in Modulating c-Jun Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TI-JIP, a peptide-based inhibitor of c-Jun N-terminal kinase (JNK), with other known JNK inhibitors. The focus is on the validation of its effect on the phosphorylation of c-Jun, a key transcription factor involved in cellular processes such as proliferation, apoptosis, and inflammation. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes critical pathways and workflows to aid in the objective assessment of this compound's performance.
Performance Comparison of JNK Inhibitors
The inhibitory effects of various compounds on JNK activity, and consequently c-Jun phosphorylation, have been evaluated in numerous studies. While direct head-to-head comparisons under identical experimental conditions are limited, the available data provides valuable insights into their relative potencies. This compound, derived from the JNK-interacting protein-1 (JIP-1), acts as a competitive inhibitor with respect to the c-Jun substrate[1]. Other inhibitors, such as SP600125, function as ATP-competitive inhibitors[2][3]. A novel small molecule, BI-78D3, also acts as a substrate-competitive inhibitor[4][5].
| Inhibitor | Target | Mechanism of Action | Reported Inhibitory Potency | Reference |
| This compound | JNK | Competitive with c-Jun substrate | Kᵢ = 0.39 ± 0.08 µM (in vitro kinase assay) | |
| SP600125 | JNK1, JNK2, JNK3 | ATP-competitive | IC₅₀ = 5-10 µM (inhibition of c-Jun phosphorylation in cells) | |
| BI-78D3 | JNK | Substrate competitive | IC₅₀ = 280 nM (in vitro kinase assay) |
Note: The inhibitory potency values presented above are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
To validate the effect of this compound on c-Jun phosphorylation, a combination of in vitro kinase assays and cell-based assays are typically employed.
In Vitro JNK Kinase Assay
This assay directly measures the ability of this compound to inhibit the phosphorylation of a c-Jun substrate by activated JNK.
Materials:
-
Active JNK1, JNK2, or JNK3 enzyme
-
GST-c-Jun (1-79) fusion protein as substrate
-
This compound and other inhibitors (e.g., SP600125)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
SDS-PAGE gels and blotting apparatus
-
Anti-phospho-c-Jun (Ser63) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing active JNK enzyme, kinase assay buffer, and the desired concentration of this compound or other inhibitors.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the GST-c-Jun substrate and ATP (either [γ-³²P]ATP for radiometric detection or unlabeled ATP for Western blot detection).
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For radiometric detection: Transfer the gel to a phosphocellulose paper, wash, and quantify the incorporated radioactivity.
-
For Western blot detection: Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of c-Jun phosphorylation and calculate the inhibitory effect of this compound.
Western Blot Analysis of Phospho-c-Jun in Cultured Cells
This assay assesses the ability of this compound to inhibit c-Jun phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
Stimulus to activate the JNK pathway (e.g., UV radiation, anisomycin, TNF-α)
-
This compound and other inhibitors
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator for a predetermined duration (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against total c-Jun and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of c-Jun phosphorylation.
Visualizations
JNK Signaling Pathway and the Site of this compound Inhibition
Caption: JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Validating this compound's Effect
Caption: Workflow for assessing this compound's effect on c-Jun phosphorylation.
References
- 1. The critical features and the mechanism of inhibition of a kinase interaction motif-based peptide inhibitor of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
Validating TI-Jip's Specificity: A Comparative Analysis of ERK and p38 MAPK Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptide inhibitor TI-Jip's activity, focusing on validating its lack of inhibition on the ERK and p38 MAP kinase pathways. This analysis is supported by experimental data and detailed protocols to aid in the assessment of its specificity as a JNK inhibitor.
This compound, a peptide inhibitor derived from the JNK-interacting protein-1 (JIP-1), is recognized for its role in selectively targeting the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] A crucial aspect of its utility as a research tool and potential therapeutic agent is its specificity. This guide delves into the experimental evidence supporting the assertion that this compound does not significantly inhibit the closely related ERK and p38 MAP kinase pathways, providing a comparative framework with established inhibitors of these cascades.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the inhibitory activity of this compound against JNK, ERK, and p38 MAP kinases, alongside a selection of well-characterized and specific inhibitors for ERK and p38. This quantitative comparison highlights the selectivity profile of this compound.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| This compound (pepJIP1) | JNK | Potent Inhibition (Specific IC50 varies by assay) | [3][4] |
| ERK | No significant inhibition reported | [3] | |
| p38 | No significant inhibition reported | ||
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 | |
| SCH772984 | ERK1/2 | 1-4 | |
| Ravoxertinib (GDC-0994) | ERK1/2 | 0.3-1.1 | |
| SB203580 | p38α/β | 48 | |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38, 65, 200, 520 | |
| SCIO-469 (Talmapimod) | p38α/β | 9, 90 | |
| VX-745 | p38α/β | 10, 220 |
Note: The IC50 values for specific ERK and p38 inhibitors can vary depending on the assay conditions and the specific isoform of the kinase being tested.
Biochemical studies have demonstrated that a peptide corresponding to the D-domain of JIP1, functionally equivalent to this compound, effectively inhibits JNK activity in vitro. Crucially, these studies report a remarkable selectivity, with little to no inhibition observed for the closely related ERK and p38 MAPKs. This high degree of selectivity is attributed to the specific interaction of the JIP-1 peptide with the docking domain of JNK, a feature not conserved in ERK and p38.
Signaling Pathway Overview
To understand the context of this compound's specificity, it is essential to visualize the distinct MAPK signaling cascades.
Experimental Protocols
Validating the specificity of a kinase inhibitor is paramount. Below are detailed methodologies for key experiments used to assess the lack of this compound's inhibitory activity on ERK and p38 MAPKs.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To quantify the dose-dependent inhibition of ERK and p38 kinase activity by this compound compared to known inhibitors.
Materials:
-
Recombinant active ERK2 and p38α kinases
-
Kinase-specific peptide substrates (e.g., Myelin Basic Protein (MBP) for ERK, ATF2 for p38)
-
ATP [γ-³²P] or ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound, specific ERK inhibitor (e.g., Ulixertinib), and specific p38 inhibitor (e.g., SB203580)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and the control inhibitors (e.g., from 100 µM to 1 nM) in the kinase reaction buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the recombinant kinase (ERK2 or p38α) and the corresponding peptide substrate.
-
Inhibitor Incubation: Add the diluted inhibitors or vehicle (DMSO) to the wells and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (with [γ-³²P]ATP for radiometric assay or cold ATP for ADP-Glo™ assay).
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Stop the kinase reaction by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. For this compound, the expectation is that even at the highest concentrations, there will be minimal to no inhibition of ERK and p38.
Western Blot Analysis of Phosphorylated ERK and p38 in Cell Lysates
This method assesses the inhibitor's effect on the activation of MAPKs within a cellular context.
Objective: To determine if this compound affects the phosphorylation (activation) of ERK and p38 in cells stimulated with appropriate agonists.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Stimulating agents (e.g., Epidermal Growth Factor (EGF) for ERK pathway, Anisomycin or UV radiation for p38 pathway)
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-p38 (Thr180/Tyr182), anti-total-p38
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with the appropriate agonist (e.g., EGF for 10-15 minutes, Anisomycin for 30 minutes) to induce phosphorylation of ERK or p38.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated form of the kinase (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the kinase (e.g., anti-total-ERK).
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated kinase to total kinase for each treatment condition. Compare the effect of this compound to the control inhibitors.
Experimental Workflow and Logic
The validation of this compound's specificity follows a logical progression from in vitro biochemical assays to cell-based functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TI-Jip Remain Undetermined Due to Lack of Identification
Efforts to delineate specific, safe, and compliant disposal protocols for a substance identified as "TI-Jip" have been unsuccessful as the chemical could not be definitively identified through available resources. Without a corresponding Safety Data Sheet (SDS) or further chemical identifiers, providing accurate disposal guidance is not possible.
For researchers, scientists, and drug development professionals, the correct handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols, based on the specific hazards of a substance, is paramount.
In the absence of specific information for "this compound," it is crucial to consult internal laboratory safety resources, such as a chemical inventory system or the original manufacturer's documentation, to correctly identify the substance. Once the chemical is properly identified, the corresponding SDS will provide detailed information on its hazards, handling, and disposal requirements.
General Principles of Chemical Waste Disposal:
For any chemical, the following general principles for waste disposal should be followed until specific guidance can be obtained:
-
Waste Identification and Segregation: All chemical waste must be clearly labeled with its contents. Different types of chemical waste (e.g., halogenated solvents, non-halogenated solvents, acids, bases) should be segregated into separate, compatible containers.
-
Container Management: Waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.
-
Personal Protective Equipment (PPE): Appropriate PPE, as specified in the SDS for the substance being handled, must be worn at all times when managing chemical waste. This typically includes safety glasses or goggles, gloves, and a lab coat.
-
Spill and Emergency Procedures: Laboratories should have established procedures for handling chemical spills. These procedures should be reviewed, and necessary spill cleanup materials should be readily available.
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Never dispose of chemicals down the drain or in the regular trash unless explicitly permitted by safety guidelines for a specific, non-hazardous substance.
Logical Workflow for Unidentified Chemical Waste:
The following diagram illustrates a general logical workflow for handling a chemical for which the identity and disposal procedures are not immediately known.
Caption: General workflow for handling and disposal of an unidentified chemical.
It is imperative for the safety of all laboratory personnel and the protection of the environment that "this compound" be correctly identified before any disposal procedures are undertaken. Researchers are urged to contact their institution's Environmental Health and Safety (EHS) department for guidance on the proper identification and disposal of this substance.
Comprehensive Safety Protocol for Handling "TI-Jip"
Disclaimer: "TI-Jip" is a hypothetical substance used here to illustrate a comprehensive safety and handling protocol. Researchers, scientists, and drug development professionals must always refer to the specific Safety Data Sheet (SDS) for any chemical to understand its unique hazards and required safety precautions.[1][2] The procedures outlined below are based on best practices for handling potent, cytotoxic, or novel chemical compounds in a laboratory setting.[3][4]
This guide provides essential safety and logistical information for the handling of this compound, a potent, powdered cytotoxic agent. It includes procedural, step-by-step guidance on personal protective equipment (PPE), operational plans for handling, and waste disposal.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the first step before handling any new chemical. For our hypothetical this compound, we will assume the following properties and associated risks. This assessment informs all subsequent safety procedures.
| Hazard Category | Assumed Properties of this compound | Potential Risks | Primary Mitigation Strategy |
| Toxicity | Highly potent cytotoxic powder; potential mutagen, carcinogen. | Acute effects (e.g., skin rash, nausea) and long-term effects (e.g., genetic damage, cancer) from low-level exposure. | Engineering Controls (BSC, CACI), stringent PPE protocols. |
| Exposure Route | Inhalation (fine powder), Dermal Contact, Ingestion. | Respiratory damage, skin absorption leading to systemic toxicity, poisoning if ingested. | Use of respiratory protection, chemical-resistant gloves, and lab coats. Prohibit eating/drinking in the lab. |
| Physical Form | Fine, lightweight powder. | Easily becomes airborne, leading to widespread contamination and inhalation risk. | Handle only within a certified chemical fume hood or Biological Safety Cabinet (BSC). |
| Reactivity | Unknown; assumed stable under normal lab conditions. | Potential for hazardous reactions with incompatible materials. | Store away from strong acids, bases, and oxidizing agents. Segregate waste streams. |
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on a thorough risk assessment for each specific task. PPE should be viewed as the final barrier to exposure after engineering and administrative controls have been implemented.
| Task / Operation | Minimum Required PPE |
| Receiving/Unpacking | - Safety glasses with side shields- Nitrile gloves- Lab coat |
| Weighing Powder | - Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)- Double nitrile gloves (change outer glove frequently)- Disposable, solid-front lab gown with knit cuffs- Disposable sleeve covers- Safety goggles (if not using a full-face respirator) |
| Reconstituting (Liquid) | - Chemical splash goggles- Double nitrile gloves- Disposable, fluid-resistant lab gown- Work within a certified chemical fume hood or BSC |
| Handling Dilute Solutions | - Safety glasses with side shields- Nitrile gloves- Lab coat |
| Spill Cleanup | - Task-specific, see Spill Cleanup Protocol section. |
| Waste Disposal | - Chemical splash goggles- Heavy-duty nitrile or neoprene gloves- Fluid-resistant lab gown or apron |
Experimental Protocols
Protocol for Weighing and Reconstituting this compound Powder
This protocol is designed to minimize aerosol generation and personnel exposure.
-
Preparation :
-
Ensure a Class II Biological Safety Cabinet (BSC) or dedicated chemical fume hood is certified and operational.
-
Assemble all necessary materials: this compound container, spatulas, weigh paper/boats, solvent, vortex mixer, and waste bags.
-
Prepare a designated cytotoxic waste container inside the BSC.
-
-
Donning PPE :
-
Put on all PPE as specified in the table above for "Weighing Powder." Ensure the respirator provides a proper seal.
-
-
Procedure :
-
Perform all manipulations within the BSC.
-
Carefully open the primary container of this compound.
-
Use a dedicated spatula to gently transfer the desired amount of powder to a weigh boat. Avoid any actions that could create dust.
-
Once weighed, transfer the powder to a suitable vial for reconstitution.
-
Slowly add the appropriate solvent to the vial, allowing it to run down the side to avoid splashing.
-
Securely cap the vial and vortex gently until the powder is fully dissolved.
-
Wipe the exterior of the vial with a disposable towel moistened with 70% ethanol.
-
-
Post-Procedure :
-
Dispose of all single-use items (weigh boat, outer gloves, sleeve covers, wipes) into the designated cytotoxic waste bag inside the BSC.
-
Carefully remove the outer gloves and dispose of them before exiting the BSC.
-
Decontaminate the work surface of the BSC.
-
Remove remaining PPE in the designated doffing area.
-
Spill Cleanup Protocol
Immediate and correct response to a spill is critical to prevent exposure and contamination.
-
Assessment & Evacuation (Major Spill >5g or outside containment) :
-
Alert all personnel in the immediate area.
-
Evacuate the laboratory, closing the door behind you.
-
Notify the laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately.
-
Do not attempt to clean a major spill without specialized training and equipment.
-
-
Cleanup (Minor Spill <5g and contained in BSC) :
-
Alert & Secure : Notify others in the lab. Ensure the BSC sash remains at the correct height.
-
Don PPE : Wear a full-face respirator, double nitrile gloves, a disposable gown, and shoe covers.
-
Contain & Absorb : Gently cover the spill with absorbent pads or pillows to prevent further spread. Do not use dusty absorbents like vermiculite.
-
Collect Residue : Carefully collect all absorbed material and contaminated debris using scoops or forceps. Place everything into a labeled, sealed cytotoxic waste container.
-
Decontaminate : Wipe the spill area with an appropriate deactivating solution (if known) or a surfactant solution, followed by 70% ethanol. Work from the outer edge of the spill inward.
-
Dispose : All cleanup materials are considered cytotoxic waste and must be disposed of accordingly.
-
Operational and Disposal Plans
Waste Management
Proper segregation and disposal of cytotoxic waste are crucial to prevent environmental contamination and exposure to support staff.
| Waste Stream | Description | Container Type | Disposal Procedure |
| Solid Cytotoxic Waste | Contaminated PPE, gloves, gowns, weigh boats, pads, vials. | Purple or yellow, puncture-resistant container clearly labeled "Cytotoxic Waste". | Seal container when 3/4 full. Store in a designated, secure area for pickup by a licensed hazardous waste contractor. Final disposal is typically via incineration. |
| Liquid Cytotoxic Waste | Unused stock solutions, contaminated buffers. | Leak-proof, compatible container (e.g., glass for certain solvents) labeled "Cytotoxic Liquid Waste". | Do not pour down the drain. Store in secondary containment. Arrange for pickup by a licensed hazardous waste contractor. |
| Sharps Waste | Contaminated needles, syringes, glass Pasteur pipettes. | Red or yellow, puncture-proof sharps container labeled "Cytotoxic Sharps". | Do not recap needles. Place sharps directly into the container. Seal when 3/4 full and dispose of as cytotoxic waste. |
| Empty Containers | The original "empty" this compound container. | An "empty" container that held an acute hazardous substance may need to be triple-rinsed. The rinsate is collected as hazardous waste. | The rinsed container can then be disposed of via the solid cytotoxic waste stream. |
Visualizations
The following diagrams illustrate key decision-making workflows for handling this compound safely.
Caption: PPE selection workflow for handling this compound.
Caption: Decision workflow for a this compound chemical spill.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Risk Assessment - Health and Safety Authority [hsa.ie]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
